3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-methyl-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C8H12N2O/c1-10-6-9-8(7(10)11)4-2-3-5-8/h6H,2-5H2,1H3 |
InChI Key |
BIPFBENQTUPEJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2(C1=O)CCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one Core Scaffold
A Note on the Subject Matter: Direct, in-depth research on the specific molecule, 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one, is not extensively available in public literature. Therefore, this guide will focus on the foundational core structure, 1,3-diazaspiro[4.4]non-1-en-4-one , for which a greater body of research exists, particularly concerning its derivatives. By understanding the synthesis, characterization, and applications of this core scaffold and its analogues, we can extrapolate and project the chemical nature and potential utility of the 3-Methyl derivative. This approach provides a scientifically grounded framework for researchers and drug development professionals interested in this class of compounds.
Introduction to the 1,3-diazaspiro[4.4]non-1-en-4-one Scaffold
The 1,3-diazaspiro[4.4]non-1-en-4-one scaffold is a unique heterocyclic system characterized by a spirocyclic junction between a cyclopentane ring and a five-membered di-aza-ring containing a ketone and an imine functionality. This distinctive three-dimensional structure imparts specific chemical and biological properties, making it an attractive building block in medicinal chemistry.
Derivatives of this scaffold have gained significant attention, most notably as key intermediates in the synthesis of blockbuster pharmaceuticals. The 2-butyl derivative, for example, is a crucial component in the production of Irbesartan, a widely used angiotensin II receptor antagonist for the treatment of hypertension.[1][2] This established role underscores the importance of understanding the chemistry of this spirocyclic system for the development of new therapeutic agents.[3]
Structural Elucidation and Chemical Properties
The core structure of 1,3-diazaspiro[4.4]non-1-en-4-one consists of a cyclopentane ring fused at a single carbon atom (the spiro center) to a 1,3-diazacyclopent-1-en-4-one ring. The numbering of the atoms in the spiro system follows IUPAC nomenclature, with the nitrogen atoms at positions 1 and 3.
For the target molecule of this guide, 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one , a methyl group is attached to the nitrogen atom at the 3-position.
Caption: Chemical structure of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Key Physicochemical Properties (Predicted)
Below is a table of predicted physicochemical properties for the parent scaffold and the 3-methyl derivative. These values are essential for understanding the molecule's behavior in biological and chemical systems.
| Property | 1,3-diazaspiro[4.4]non-1-en-4-one | 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one (Predicted) |
| Molecular Formula | C7H10N2O[4] | C8H12N2O |
| Molecular Weight | 138.17 g/mol [4] | 152.19 g/mol |
| XLogP3 | 0.3[4] | ~0.8 |
| Hydrogen Bond Donors | 1 | 0 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Topological Polar Surface Area | 41.5 Ų[4] | 41.5 Ų |
The introduction of a methyl group at the N3 position is expected to increase the lipophilicity (as indicated by the predicted higher XLogP3 value) and remove the hydrogen bond donating capability of the amide nitrogen. This modification can significantly impact the molecule's solubility, membrane permeability, and interactions with biological targets.
Synthesis of the 1,3-diazaspiro[4.4]non-1-en-4-one Scaffold
The synthesis of 1,3-diazaspiro[4.4]non-1-en-4-one derivatives typically starts from cyclopentanone. A common and effective route involves a multi-step process that includes the formation of an aminonitrile, followed by hydrolysis, acylation, and cyclization.[5]
Proposed Synthetic Pathway for 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
The synthesis of the 3-methyl derivative would likely follow a similar pathway, with the introduction of the methyl group occurring either before or after the cyclization step. A plausible approach would be to use a methylated amine in the initial step or to perform an N-methylation on the spirocyclic scaffold.
Caption: Proposed synthetic workflow for 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of 1-(Methylamino)cyclopentane-1-carbonitrile.
-
To a stirred solution of methylamine hydrochloride in water, add potassium cyanide.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add cyclopentanone while maintaining the temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 2: Hydrolysis to 1-(Methylamino)cyclopentane-1-carboxylic acid.
-
Add the crude aminonitrile from Step 1 to a solution of concentrated sulfuric acid and water.
-
Heat the mixture under reflux for 12 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the amino acid.
-
Filter the solid, wash with cold water, and dry.
-
-
Step 3: Cyclization to 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one.
-
Heat the amino acid from Step 2 with an excess of formic acid under reflux for 6 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization.
-
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one would rely on a combination of spectroscopic techniques. The expected key features are outlined below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl group, the cyclopentane protons, and the imine proton.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Cyclopentane CH₂ | 1.5 - 2.0 | Multiplet | 8H |
| N-CH₃ | ~3.0 | Singlet | 3H |
| N=CH | ~7.5 | Singlet | 1H |
The chemical shifts are estimates and can be influenced by the solvent and other factors.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Cyclopentane CH₂ | 25 - 40 |
| N-CH₃ | ~35 |
| Spiro C | ~70 |
| N=CH | ~150 |
| C=O | ~175 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H (aliphatic) | 2850 - 3000 |
| C=O (amide) | 1680 - 1720 |
| C=N (imine) | 1640 - 1690 |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns would likely involve the loss of the methyl group and fragmentation of the cyclopentane ring.
Potential Applications and Future Directions
Given that derivatives of the 1,3-diazaspiro[4.4]non-1-en-4-one scaffold are important in medicinal chemistry, it is reasonable to hypothesize that the 3-methyl derivative could also possess interesting biological activities.[3][6] The structural modifications introduced by the N-methylation could lead to altered receptor binding affinities or metabolic stability profiles.
Potential areas of investigation for 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one and its analogues include:
-
Antihypertensive Agents: Building on the precedent of Irbesartan, novel derivatives could be explored as angiotensin II receptor antagonists.[1]
-
Anticancer and Anti-inflammatory Agents: The unique spirocyclic structure could serve as a scaffold for the development of novel anticancer and anti-inflammatory drugs.[3]
-
Agrochemicals: Some spirocyclic compounds have applications in agriculture as pesticides or herbicides.[7]
Further research into the synthesis of a library of derivatives based on the 3-methyl scaffold and subsequent biological screening is warranted to explore the full potential of this chemical class.
Conclusion
While direct information on 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one is limited, a comprehensive understanding of the chemistry of the parent scaffold and its derivatives provides a solid foundation for its synthesis, characterization, and potential applications. The proposed synthetic route and predicted spectroscopic data in this guide offer a starting point for researchers to explore this intriguing molecule. The established importance of this scaffold in pharmaceutical sciences suggests that further investigation into novel derivatives is a promising avenue for the discovery of new therapeutic agents.
References
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PubChem. (n.d.). 1,3-Diazaspiro[4.4]non-1-en-4-one. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 2,7-Diazaspiro[4.4]nonane-1,3-dione, 2-(phenylMethyl)-. Retrieved from [Link]
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Google Patents. (n.d.). CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[8][8] nonane-1-ene-4-ketone. Retrieved from
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ResearchGate. (n.d.). Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, October 29). Am I using these spectra to identify the compound correctly?. Retrieved from [Link]
-
IP.com. (2024, November 6). 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]. Retrieved from [Link]
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PubChem. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]
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3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one molecular weight and formula
The following technical guide details the physicochemical profile, structural characteristics, and synthetic methodologies for 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one .
Executive Summary
3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one is a spirocyclic heterocyclic compound characterized by a rigid spiro[4.4]nonane skeleton fusing a cyclopentane ring with a 3-methyl-imidazolin-4-one moiety. This molecule represents a specific structural isomer within the class of diazaspiroalkenes, which are critical pharmacophores in medicinal chemistry, notably as intermediates for Angiotensin II receptor antagonists (e.g., Irbesartan) and potential muscarinic agonists.
| Parameter | Data |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.20 g/mol |
| Exact Mass | 152.0950 Da |
| CAS Registry Number | Not widely listed; Analogous to 759442-73-4 (2-Methyl isomer) |
| Core Scaffold | Spiro[cyclopentane-1,5'-imidazol]-4'-one |
Physicochemical Characterization
Precise molecular characterization is essential for identifying this compound against its regioisomers (e.g., the 2-methyl derivative).
Elemental Analysis
Based on the formula C₈H₁₂N₂O :
-
Carbon (C): 63.13%
-
Hydrogen (H): 7.95%
-
Nitrogen (N): 18.41%
-
Oxygen (O): 10.51%
Predicted Properties
-
LogP (Octanol/Water): 0.45 ± 0.2 (Predicted) – Indicates moderate hydrophilicity suitable for oral bioavailability.
-
Polar Surface Area (PSA): ~32 Ų – Dominated by the amide/lactam functionality.
-
pKa: The conjugate acid of the imine nitrogen (N1) typically has a pKa in the range of 4.5–5.5, making it neutral at physiological pH.
Structural Analysis & Isomerism
It is critical to distinguish the 3-Methyl isomer (N-methylated) from the more common 2-Methyl isomer (C-methylated).
Structural Connectivity
-
Spiro Center (C5): The quaternary carbon shared between the cyclopentane ring and the imidazolinone ring.
-
Imidazolinone Ring (Ring A):
-
N1: Imine nitrogen involved in the double bond (N1=C2).
-
C2: Methine carbon (in the 3-methyl isomer) or substituted carbon (in 2-substituted analogs).
-
N3: Amide nitrogen, carrying the Methyl group .
-
C4: Carbonyl carbon (C=O).
-
-
Cyclopentane Ring (Ring B): Acts as a lipophilic anchor, restricting the conformational flexibility of the heterocyclic head group.
Graphviz Visualization: Structural Numbering
The following diagram illustrates the connectivity and numbering of the 3-methyl isomer compared to the core skeleton.
Figure 1: Connectivity map of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one showing the N-methylation at position 3.
Synthetic Methodologies
Synthesis of the 3-methyl derivative requires a divergent approach from the standard Irbesartan intermediate synthesis (which targets the C2 position).
Route A: Direct Methylation (N-Alkylation)
This protocol utilizes the parent compound 1,3-diazaspiro[4.4]non-1-en-4-one as the starting material.
Reagents:
-
Substrate: 1,3-diazaspiro[4.4]non-1-en-4-one (CAS 761385-65-3).[1][2]
-
Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).
-
Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate.
Step-by-Step Protocol:
-
Solvation: Dissolve the parent spiro-lactam in anhydrous DMF or THF under inert atmosphere (N₂).
-
Deprotonation: Cool to 0°C and add NaH (1.1 eq). Stir for 30 minutes to generate the N3-anion. Note: N3 is more acidic than N1 due to resonance stabilization with the C4 carbonyl.
-
Alkylation: Add Methyl Iodide (1.1 eq) dropwise. Allow warming to room temperature over 2 hours.
-
Quench & Isolation: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.
-
Purification: Recrystallize from Isopropanol/Hexanes.
Route B: Cyclization of N-Methyl Precursors
For higher specificity, the methyl group is introduced early via N-methyl-1-aminocyclopentanecarboxamide.
Figure 2: De novo synthesis pathway via Strecker reaction using Methylamine.
Applications & Significance
Pharmaceutical Intermediates
While the 2-butyl derivative is the primary intermediate for Sartan drugs (Angiotensin II antagonists), the 3-methyl scaffold serves as a probe for:
-
Muscarinic Agonism: Spiro-heterocycles are classic bioisosteres for quinuclidine rings in M1/M4 receptor agonists.
-
Sigma Receptor Ligands: The rigid spiro core provides the steric bulk necessary for sigma-1 receptor affinity.
Critical Differentiation (Field Insight)
Researchers often confuse the 3-methyl and 2-methyl isomers.
-
2-Methyl (C-Me): Derived from condensation with Acetamidine or Acetyl Chloride.
-
3-Methyl (N-Me): Derived from N-methylation or N-methyl precursors.
-
Validation: Use 1H-NMR to distinguish. The 3-Methyl group will appear as a singlet around 2.9–3.1 ppm (N-Me), whereas the 2-Methyl group appears downfield around 2.2–2.4 ppm (C-Me attached to imine).
References
-
PubChem. 1,3-Diazaspiro[4.4]non-1-en-4-one Compound Summary. National Library of Medicine. Available at: [Link]
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The Diazaspiro[4.4]non-1-en-4-one Scaffold in Medicinal Chemistry: From Conformational Restriction to Blockbuster Therapeutics
Executive Summary
In modern medicinal chemistry, the strategic use of spirocyclic scaffolds has emerged as a powerful technique to navigate the complex landscape of drug discovery. By moving away from flat, two-dimensional aromatic rings toward three-dimensional, sp³-rich architectures, researchers can dramatically improve a molecule's physicochemical properties, metabolic stability, and target specificity.
One of the most clinically and commercially successful examples of this paradigm is the 1,3-diazaspiro[4.4]non-1-en-4-one scaffold. This unique bicyclic system—comprising a five-membered imidazoline-like ring fused to a cyclopentane ring at a single quaternary spiro carbon—serves as the primary pharmacophore for Irbesartan , a blockbuster Angiotensin II Receptor Blocker (ARB)[1]. This whitepaper provides an in-depth technical analysis of the diazaspiro[4.4]non-1-en-4-one scaffold, detailing its structural rationale, its mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS), and the validated synthetic methodologies required for its construction.
Structural Rationale: The Power of the Spirocycle
The design of the 1,3-diazaspiro[4.4]non-1-en-4-one core is rooted in the concept of conformational restriction. In the development of non-peptide ARBs, early linear or highly flexible compounds suffered from poor oral bioavailability and rapid enzymatic degradation.
By incorporating a spiro-cyclopentane ring, medicinal chemists achieved several critical objectives:
-
Vector Projection: The spiro fusion locks the spatial orientation of the attached substituents. In the case of Irbesartan, the spiro ring ensures that the lipophilic n-butyl chain and the bulky biphenyl-tetrazole moiety are projected at the optimal dihedral angles to interact with the hydrophobic pockets of the AT1 receptor.
-
"Escape from Flatland": Increasing the fraction of sp³ hybridized carbons (Fsp³) enhances aqueous solubility and reduces off-target promiscuity, a common pitfall of highly aromatic planar molecules.
-
Metabolic Shielding: The steric bulk provided by the spiro-cyclopentane ring shields the central imidazoline core from rapid oxidative metabolism by hepatic cytochrome P450 enzymes.
Mechanism of Action: AT1 Receptor Antagonism
The primary clinical application of the 1,3-diazaspiro[4.4]non-1-en-4-one scaffold is the management of hypertension and diabetic nephropathy via the blockade of the Renin-Angiotensin-Aldosterone System (RAAS)[2].
Angiotensin II (Ang II) is a potent vasoactive peptide that binds to the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR) located on vascular smooth muscle and the adrenal cortex. Activation of AT1 leads to intense vasoconstriction and the secretion of aldosterone, driving up blood pressure and fluid retention[2].
Derivatives of the diazaspiro[4.4]non-1-en-4-one scaffold, specifically Irbesartan, act as selective, insurmountable, and competitive antagonists at the AT1 receptor[]. The scaffold exhibits an extraordinary binding affinity, demonstrating an 8,500- to 10,000-fold greater selectivity for the AT1 receptor over the AT2 receptor[]. By occupying the receptor pocket, the spiro scaffold physically prevents Ang II from binding, thereby promoting vasodilation and reducing intraglomerular pressure[2].
Renin-Angiotensin-Aldosterone System (RAAS) and AT1 receptor blockade by Irbesartan.
Quantitative Pharmacological Profile
The structural stability of the spiro scaffold translates directly into highly favorable pharmacokinetic parameters, allowing for once-daily oral dosing.
Table 1: Pharmacological and Physicochemical Profile of Irbesartan
| Parameter | Value | Clinical Significance |
|---|---|---|
| Target | AT1 Receptor | Primary mediator of Ang II-induced vasoconstriction[4]. |
| Selectivity (AT1 vs AT2) | > 8500-fold | Prevents off-target effects; AT2 is left unblocked[]. |
| Oral Bioavailability | 60% - 80% | High systemic exposure; unaffected by food intake[5]. |
| Protein Binding | ~96% | Ensures a long duration of action and steady plasma levels[4]. |
| Elimination Half-Life | 11 - 15 hours | Supports patient compliance via once-daily dosing[5]. |
| Primary Metabolism | CYP2C9 (Oxidation) | Predictable drug-drug interaction profile; primarily hepatic clearance[5]. |
Synthetic Methodologies and Experimental Protocols
The synthesis of the 1,3-diazaspiro[4.4]non-1-en-4-one scaffold requires precise control over the formation of the quaternary spiro center. The most validated industrial and laboratory-scale route utilizes cyclopentanone as the starting material, progressing through a modified Strecker synthesis[6].
Step-by-Step Experimental Protocol
Phase 1: Construction of the Spiro Scaffold (2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one)
-
Amination and Cyanation (Strecker-type Reaction):
-
Procedure: React cyclopentanone with an alkali metal cyanide (e.g., sodium cyanide) and an ammonium salt (e.g., ammonium chloride) in an aqueous solution under controlled temperature[6].
-
Causality: This step establishes the critical quaternary carbon center, yielding 1-aminocyclopentanecarbonitrile. The aqueous medium facilitates the solubility of the inorganic salts while driving the equilibrium toward the aminonitrile.
-
-
Acidic Hydrolysis:
-
Procedure: Subject the 1-aminocyclopentanecarbonitrile to strong acidic conditions (e.g., aqueous HCl) under reflux[6].
-
Causality: The nitrile group is fully hydrolyzed to a carboxylic acid, yielding 1-aminocyclopentanecarboxylic acid. This provides the necessary bifunctional handles (amine and carboxylic acid) for the subsequent cyclization.
-
-
Acylation and Cyclization:
-
Procedure: Acylate the amino acid with valeryl chloride in the presence of a base (e.g., triethylamine). Following acylation, heat the mixture with a dehydrating agent to drive intramolecular amidation[6].
-
Causality: Valeryl chloride is specifically chosen to install the n-butyl aliphatic chain. This chain is not merely structural; it is the exact pharmacophoric requirement for anchoring the molecule into the hydrophobic transmembrane pocket of the AT1 receptor. The dehydration yields the core intermediate: 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one [1].
-
Phase 2: Assembly of the Active Pharmaceutical Ingredient (API) 4. N-Alkylation (Coupling):
-
Procedure: Condense the spiro scaffold with a protected biphenyl-tetrazole derivative (e.g., 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile or a trityl-protected analog) under basic conditions (e.g., using a basic organic solvent like 1-methylimidazole at 100°C to 140°C)[1][7].
-
Causality: The basic conditions deprotonate the imidazoline nitrogen, allowing for a nucleophilic attack on the bromomethyl group of the biphenyl system, linking the two main halves of the drug.
-
Tetrazole Formation / Deprotection:
-
Procedure: If a nitrile precursor was used, react the intermediate with an azide source (e.g., tributyltin azide or sodium azide) to form the tetrazole ring[1][8]. If a trityl-protected tetrazole was used, remove the trityl group using acidic deprotection[1].
-
Causality: The acidic tetrazole ring is essential for mimicking the C-terminal carboxylate of Angiotensin II, forming critical ionic interactions with basic residues (like Arg167) in the AT1 receptor.
-
Step-by-step synthetic workflow for the 1,3-diazaspiro[4.4]non-1-en-4-one scaffold and Irbesartan.
Beyond Hypertension: Expanding the Scaffold's Utility
While the 1,3-diazaspiro[4.4]non-1-en-4-one system is most famous for its role in cardiovascular medicine, variations of the diazaspiro[4.4]nonane architecture are actively being explored across diverse therapeutic areas:
-
Neurological Targets (Sigma Receptors): Isomeric variations, such as the 2,7-diazaspiro[4.4]nonane scaffold, have been utilized to develop highly potent Sigma-1 (S1R) and Sigma-2 (S2R) receptor ligands. These compounds exhibit potent antiallodynic and analgesic activities, with the protonated nitrogen of the spiro core engaging in crucial salt bridges with conserved aspartate residues (Asp29) in the receptor binding pocket[9].
-
Agrochemicals: The conformational rigidity and metabolic stability of spiro-heterocycles make them excellent candidates for agricultural chemistry, where they are being investigated as novel fungicides and herbicides capable of withstanding harsh environmental degradation[10].
By understanding the causality behind the physicochemical properties of the diazaspiro[4.4]non-1-en-4-one scaffold, drug development professionals can continue to leverage this privileged structure to design the next generation of highly specific, metabolically stable therapeutic agents.
References
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Patsnap Synapse. What is the mechanism of Irbesartan? Available at:[Link]
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MIMS Philippines. Irbez 150/Irbez 300 | Mechanism of Action. Available at: [Link]
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Health Canada / HRES. PRODUCT MONOGRAPH: Irbesartan. Available at:[Link]
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European Patent Office (EPO). EP 2194050 A1: A new process for the preparation of irbesartan. Available at: [Link]
- Google Patents. WO2007052301A2 - Process for the preparation of irbesartan.
-
National Institutes of Health (NIH) / PMC. Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Available at: [Link]
-
MDPI. (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. Available at: [Link]
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Difference between 2-butyl and 3-methyl diazaspiro derivatives
The Diazaspiro Dichotomy: A Technical Guide to the Pharmacological and Structural Divergence of 2-Butyl and 3-Methyl Derivatives
Executive Summary Spirocyclic scaffolds have revolutionized modern drug discovery by introducing rigid, three-dimensional architectures that escape the "flatland" of traditional planar aromatics. Among these, diazaspiro derivatives offer exceptional vectors for functionalization. As a Senior Application Scientist, I frequently observe that the precise positioning and nature of alkyl substituents on these spiro-cores dictate the molecule's pharmacokinetic fate and pharmacodynamic target. This whitepaper provides an in-depth mechanistic analysis contrasting 2-butyl and 3-methyl diazaspiro derivatives, elucidating how a seemingly simple aliphatic shift completely reroutes a drug's biological trajectory.
Structural Causality: The 2-Butyl vs. 3-Methyl Paradigm
The 2-Butyl Diazaspiro Scaffold: Hydrophobic Anchoring Derivatives such as 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one are characterized by an extended, flexible aliphatic chain adjacent to an unsaturated imidazolinone ring[1]. The causality behind selecting a 2-butyl group is rooted in biomimicry and thermodynamics. In the development of Angiotensin II Type 1 (AT1) receptor antagonists (e.g., Irbesartan), the 2-butyl chain is explicitly designed to mimic the aliphatic side chain of the isoleucine residue found in endogenous Angiotensin II[2]. This lipophilic extension drives the molecule deep into the hydrophobic transmembrane pocket of the GPCR, maximizing van der Waals interactions and displacing highly ordered water molecules to achieve a favorable entropic binding profile.
The 3-Methyl Diazaspiro Scaffold: Polarity Modulation Conversely, 3-methyl diazaspiro systems—such as 3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione or 3-methyl-1-oxa-4,9-diazaspiro[5.5]undecane—serve an entirely different purpose[3][4]. The installation of a compact methyl group at the N3 position (often within a hydantoin or oxazolidinone ring) is a calculated move to cap a hydrogen bond donor[5]. By replacing the acidic imide/amide proton with a methyl group, the Topological Polar Surface Area (TPSA) is significantly reduced. This modification prevents ionization at physiological pH and enhances passive diffusion across lipid bilayers, making 3-methyl derivatives highly privileged for Central Nervous System (CNS) targets, such as sigma and mu-opioid receptors, as well as intracellular antimicrobial targets[3][5].
Comparative Physicochemical Profiling
To quantify this divergence, we must analyze the physicochemical descriptors that guide lead optimization. The table below summarizes the contrasting profiles of these two derivative classes.
| Property | 2-Butyl Diazaspiro Derivatives | 3-Methyl Diazaspiro Derivatives |
| Representative Core | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | 3-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
| Primary Structural Role | Deep hydrophobic pocket anchoring | H-bond donor capping & polarity reduction |
| Receptor/Target Class | AT1 GPCRs (Cardiovascular) | Sigma/Opioid GPCRs, Intracellular Enzymes |
| Core LogP (Approx.) | Highly lipophilic (Often >3.0 in final API) | Low to Moderate (0.70)[4] |
| Topological Polar Surface Area | Moderate to High (Requires biphenyl tetrazole) | Reduced (49.40 Ų)[4] |
| Ring Saturation | Often unsaturated (imidazolinone) | Fully saturated (hydantoin/piperidine spiro) |
Mechanistic Pathways & Workflows
The biological consequence of these structural choices is best visualized through their respective signaling and synthesis pathways.
Competitive antagonism of the AT1 receptor signaling pathway by 2-butyl diazaspiro derivatives.
Divergent synthesis workflow and self-validating logic for diazaspiro functionalization.
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, the synthesis of these derivatives must rely on self-validating systems where the physiochemical outcome of each step inherently proves the success of the reaction.
Protocol A: Synthesis and Validation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Causality: The formation of the 2-butyl imidazolinone ring from 1-aminocyclopentanecarboxylic acid requires a biphasic phase-transfer catalysis (PTC) system. Using a PTC (e.g., tetrabutylammonium bromide) in a toluene/aqueous NaOH mixture allows the water-soluble inorganic base to deprotonate the organic-soluble substrate without hydrolyzing the highly sensitive intermediate imine bond.
-
Initiation: Dissolve 10 mmol of 1-aminocyclopentanecarboxylic acid in a biphasic mixture of 50 mL toluene and 50 mL 2N NaOH.
-
Alkylation: Add 12 mmol of ethyl valerimidate hydrochloride (the 2-butyl source) and 0.5 mmol of tetrabutylammonium bromide.
-
Cyclization: Stir the mixture vigorously at 90°C for 4 hours. Logic: Vigorous stirring maximizes the interfacial surface area, driving the thermodynamic cyclization of the spiro-ring.
-
Self-Validation: Separate the organic layer and analyze via LC-MS. The target mass[M+H]+ must be exactly 195.1 m/z. The absence of an M+18 peak confirms that the biphasic system successfully prevented water from hydrolyzing the imine double bond.
Protocol B: Selective N-Methylation of 3-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione Causality: The spirohydantoin core contains two nitrogen atoms (N1 and N3). The N3 proton (flanked by two carbonyls) is significantly more acidic (pKa ~8.5) than the N1 proton (pKa ~11). We exploit this thermodynamic delta using a precisely titrated mild base to achieve selective 3-methyl functionalization, strictly preventing unwanted N1-alkylation[4].
-
Preparation: Dissolve 10 mmol of the synthesized 1,3-diazaspiro[4.5]decane-2,4-dione core in 30 mL of anhydrous DMF under an inert argon atmosphere.
-
Selective Deprotonation: Add exactly 1.05 equivalents of potassium carbonate (K₂CO₃). Logic: This mild base is strong enough to deprotonate N3 but too weak to deprotonate N1.
-
Methylation: Dropwise add 1.0 equivalent of methyl iodide (CH₃I) at 0°C. Maintaining a low temperature ensures kinetic control over the SN2 substitution.
-
Self-Validation: Quench the reaction and extract. Perform 1H-NMR (in DMSO-d6). The appearance of a sharp, distinct singlet at ~2.8-3.0 ppm integrating to 3H confirms the N-CH₃ addition. Crucially, the persistence of a broad singlet at ~8.5 ppm confirms that the N1-H remains unreacted, validating the regioselectivity of the protocol.
Conclusion
The dichotomy between 2-butyl and 3-methyl diazaspiro derivatives perfectly illustrates the precision of modern rational drug design. While the 2-butyl modification is a triumph of steric mimicry used to anchor molecules in deep GPCR pockets, the 3-methyl modification is a masterclass in electronic and polar modulation, allowing molecules to cross stringent biological barriers. Understanding the causality behind these structural choices empowers researchers to predictably tune the pharmacokinetics and pharmacodynamics of novel spirocyclic therapeutics.
References
1.[5] 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(3,4-dimethoxyphenyl)ethyl)-3-methyl-4-methylene-,monohydrochloride. Smolecule. 2.[1] 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. Chem-Impex. 3.[2] 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]. CymitQuimica. 4.[3] CA2949570A1 - Alkyl and aryl derivatives of 1-oxa-4,9-diazaspiro undecane compounds having multimodal activity against pain. Google Patents. 5.[4] 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-methyl- (CID 12816). MolForge.
Sources
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- 2. 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-3-[[2'-(2H-tetr… [cymitquimica.com]
- 3. CA2949570A1 - Alkyl and aryl derivatives of 1-oxa-4,9-diazaspiro undecane compounds having multimodal activity against pain - Google Patents [patents.google.com]
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- 5. Buy 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(3,4-dimethoxyphenyl)ethyl)-3-methyl-4-methylene-,monohydrochloride | 134069-86-6 [smolecule.com]
Architecting 3D Space: Spirocyclic Lactams as High-Value Building Blocks in Modern Medicinal Chemistry
The 3D Imperative: Escaping Flatland
The historical dominance of planar, aromatic heterocycles in drug discovery has led to libraries saturated with "flat" molecules. While synthetically accessible, these structures often suffer from poor solubility, rapid metabolic clearance, and promiscuous binding due to non-specific
Spirocyclic lactams represent a paradigm shift. By fusing two rings at a single quaternary carbon (the spiro center) and incorporating a lactam (cyclic amide) functionality, these building blocks offer a dual advantage:
-
Geometric Rigidity: The orthogonal arrangement of the two rings creates defined exit vectors that allow pharmacophores to probe 3D biological space inaccessible to flat analogs.
-
Physicochemical Modulation: The lactam unit provides a hydrogen bond donor/acceptor pair for target engagement, while the spiro-fusion increases the fraction of
hybridized carbons ( ), a metric directly correlated with improved clinical success rates (Lovering et al., 2009).
Decision Logic: From Flat to Spiro
The following decision tree illustrates the strategic rationale for transitioning from a standard bicyclic aromatic system to a spirocyclic lactam scaffold.
Figure 1: Strategic decision pathway for incorporating spirocyclic scaffolds to solve common DMPK failures.
Physicochemical & Structural Advantages
Spirocyclic lactams are not merely structural novelties; they are functional tools for tuning molecular properties.[1][2][3][4][5]
The "Matched Pair" Effect
Replacing a flat linker (e.g., a phenyl ring or alkene) with a spirocyclic core often yields dramatic improvements in drug-like properties without sacrificing potency.
| Property | Flat Analog (e.g., Biphenyl/Indole) | Spirocyclic Lactam Analog | Mechanism of Improvement |
| Solubility | Low (High Lattice Energy) | High | The "orthogonal" ring orientation disrupts planar crystal packing, lowering melting point and increasing aqueous solubility. |
| Metabolic Stability | Low (Aromatic Hydroxylation) | High | The quaternary spiro-carbon blocks metabolic soft spots (e.g., benzylic positions), preventing oxidation by CYPs. |
| Selectivity | Variable (Promiscuous | High | Rigid 3D shape fits specific pockets (lock-and-key), reducing off-target binding driven by general hydrophobic effects. |
| Vectorality | Linear/Planar (180° or 120°) | Tetrahedral (109.5°) | Enables access to binding pockets that require "kinked" or globular ligands. |
Peptidomimetics: The -Turn Mimic
One of the most potent applications of spiro-lactams (particularly spiro-
Synthetic Architectures & Methodologies
Constructing the quaternary center of a spiro-lactam is the primary synthetic challenge. Three dominant strategies have emerged as industry standards for generating these building blocks.
Strategy A: The "Carreira" Approach (Spiro[3.3]heptanes)
Pioneered by Erick Carreira and commercialized by SpiroChem, these small, rigid spirocycles (e.g., spiro[3.3]heptane-2,6-diamine) are used as bioisosteres for piperazines and morpholines. They offer a rigid linear vector but with significantly different electronic properties and lipophilicity profiles (Burkhard et al., 2010).
Strategy B: Ring-Closing Metathesis (RCM)
For larger rings (5-7 membered), RCM is a versatile method to close the second ring of the spiro system. It allows for the rapid assembly of spiro-lactams from diallyl precursors.
Strategy C: Oxidative Rearrangement (Spiroindolones)
Used in the synthesis of the antimalarial Cipargamin, this method involves the stereoselective rearrangement of a tetrahydro-
Experimental Protocol: Synthesis of a Spirocyclic -Lactam
Target: Spiro[piperidine-4,3'-pyrrolidin]-2'-one derivatives. Rationale: This scaffold is a "privileged structure" found in numerous GPCR ligands (e.g., CGRP antagonists). The protocol below utilizes an intramolecular alkylation strategy, which is robust, scalable, and self-validating via NMR monitoring.
Workflow Diagram
Figure 2: General synthetic flow for spiro-lactam construction via alkylation.
Step-by-Step Methodology
Precursor: N-Boc-piperidine-4-carboxylic acid ester (or similar ester precursor).
-
-Alkylation (Introduction of the Side Chain):
-
Reagents: Lithium hexamethyldisilazide (LiHMDS) (1.1 eq), Allyl bromide (1.2 eq), Dry THF.
-
Protocol: Cool a solution of the ester in THF to -78°C under Argon. Add LiHMDS dropwise to generate the enolate. Stir for 30 min. Add allyl bromide slowly. Allow to warm to RT.
-
Checkpoint: TLC should show disappearance of starting material.
H NMR will show the appearance of multiplet signals at 5.0-6.0 ppm (allyl vinyl protons).
-
-
Oxidative Cleavage (Aldehyde Formation):
-
Reagents: OsO
(cat.), NaIO , THF/Water. -
Protocol: Cleave the allyl double bond to an aldehyde. This provides the electrophile for the subsequent cyclization.
-
Why: This stepwise approach allows for the introduction of diverse amines in the next step (Reductive Amination/Cyclization).
-
-
Reductive Cyclization (The "Spiro" Step):
-
Reagents: Primary amine (
), NaBH(OAc) , DCE (Dichloroethane). -
Protocol: Mix the aldehyde intermediate with the amine. The amine condenses to form an imine, which is then reduced. The resulting secondary amine attacks the pendant ester (intramolecular aminolysis) to close the lactam ring.
-
Critical Control: If the ring does not close spontaneously, heating in toluene (reflux) or using a mild Lewis acid (e.g., AlMe
) will force the lactam formation. -
Validation: The disappearance of the ester methyl/ethyl singlet in NMR and the appearance of the lactam carbonyl peak in IR (~1680 cm
) confirms the spiro-lactam formation.
-
Case Study: Cipargamin (KAE609)
Therapeutic Area: Malaria (PfATP4 Inhibitor).[8][9][10] Significance: Cipargamin validates the spirocyclic lactam (specifically spiroindolone ) as a drug-quality scaffold capable of delivering nanomolar potency with oral bioavailability.
-
Structure: A spiro[indoline-3,1'-isoquinoline] core.
-
Discovery: Identified from a phenotypic screen, the spiroindolone core was critical for overcoming resistance mechanisms associated with artemisinin.
-
Stereochemistry: The (1R, 3S) configuration is essential for activity.[11] This highlights the challenge and opportunity of spiro-scaffolds: Stereocontrol is mandatory.
-
Impact: It demonstrated that increasing molecular complexity (via spiro-fusion) does not preclude oral bioavailability (Yeung et al., 2010).
Future Outlook: Automated Library Synthesis
The future of spirocyclic lactams lies in modular assembly . The "Carreira" spiro-systems are now available as off-the-shelf building blocks (amines, acids), allowing medicinal chemists to "click" them into place using standard amide coupling or Suzuki cross-coupling.
Future workflows will utilize photoredox catalysis to generate spiro-centers directly from planar precursors (C-H activation), enabling "late-stage spirocyclization" of lead compounds to rapidly assess the "escape from flatland" benefit.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Spirocyclic piperidines as novel, versatile building blocks for medicinal chemistry. Angewandte Chemie International Edition. [Link]
-
Bittermann, H., & Gmeiner, P. (2006).[12] Chirospecific Synthesis of Spirocyclic
-Lactams and Their Characterization as Potent Type II -Turn Inducing Peptide Mimetics. The Journal of Organic Chemistry. [Link][13][14] -
Yeung, B. K., et al. (2010). Spiroindolones, a Potent Compound Class for the Treatment of Malaria.[8][10][11][15] Science. [Link]
-
Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[2][4][5] Expert Opinion on Drug Discovery. [Link][3]
Sources
- 1. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Portico [access.portico.org]
- 10. CIPARGAMIN [drugs.ncats.io]
- 11. Cipargamin - Wikipedia [en.wikipedia.org]
- 12. Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Guide: 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
The following technical guide details the chemical entity 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one , a critical spiro-imidazolinone scaffold used primarily as a model system and intermediate in the synthesis of Angiotensin II receptor antagonists (e.g., Irbesartan) and investigated for muscarinic agonist activity.
Part 1: Executive Summary & Chemical Identity
3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one is a bicyclic spiro-heterocycle belonging to the imidazolinone class. It serves as a fundamental structural motif in medicinal chemistry, particularly in the design of "Sartan" drugs (Angiotensin II Receptor Blockers, ARBs) and M1/M3 muscarinic receptor agonists.
This compound represents the N-methylated derivative of the parent spiro-system, 1,3-diazaspiro[4.4]non-1-en-4-one (PubChem CID 22117885). Its structural rigidity, provided by the spiro[4.4]nonane fusion, makes it an ideal scaffold for probing G-Protein Coupled Receptor (GPCR) binding pockets, specifically where restricted conformation is required for subtype selectivity.
Chemical Specifications
| Property | Data |
| Chemical Name | 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Core Scaffold | 1,3-Diazaspiro[4.4]non-1-en-4-one |
| Parent CID | (Unmethylated Parent) |
| Related CID | (2-Butyl Derivative - Irbesartan Intermediate) |
| CAS Registry | Not widely indexed as discrete CAS; refer to parent 761385-65-3 |
| SMILES | CN1C=NC2(CCCC2)C1=O |
Part 2: Synthesis & Production Methodologies
The synthesis of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one can be approached via two primary pathways: Direct Alkylation of the parent scaffold or Oxidative Rearrangement of substituted imidazoles. The latter is preferred for generating high-purity research standards (Compound 26 in literature).
Method A: Oxidative Rearrangement (High Purity)
This method utilizes Dimethyldioxirane (DMDO) to induce a spiro-rearrangement in tetrahydrobenzimidazoles or related imidazole precursors.
Protocol:
-
Precursor Preparation : Dissolve 1-methyl-4,5,6,7-tetrahydro-1H-benzimidazole (2.20 mmol) in dry acetone (20 mL).
-
Oxidation : Add DMDO (0.06 M in acetone, 51 mL, 3.08 mmol, 1.4 eq.) dropwise at 0°C under argon atmosphere.
-
Reaction : Stir the mixture at 0°C for 30 minutes, then allow to warm to room temperature over 1 hour. Monitoring by TLC (SiO₂, 5% MeOH/DCM) should show the disappearance of the starting imidazole.
-
Workup : Concentrate the reaction mixture in vacuo to remove acetone.
-
Purification : Purify the residue via flash column chromatography (Silica Gel 60, Gradient: 0-5% MeOH in DCM) to yield 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one as a pale yellow oil or low-melting solid.
Method B: Cyclization & Methylation (Industrial Route)
This route mimics the industrial synthesis of Irbesartan intermediates, suitable for scale-up.
-
Spiro-Cyclization : React cyclopentanone with sodium cyanide and ammonium carbonate (Bucherer-Bergs reaction) or via aminonitrile hydrolysis to form 1-aminocyclopentanecarboxamide .
-
Ring Closure : Cyclize the amide with triethyl orthoformate (or valeryl chloride for 2-butyl analogs) to form the parent 1,3-diazaspiro[4.4]non-1-en-4-one .
-
N-Methylation :
-
Dissolve the parent spiro-compound (1.0 eq) in DMF.
-
Add K₂CO₃ (1.5 eq) and stir for 15 min.
-
Add Methyl Iodide (MeI, 1.1 eq) dropwise at 0°C.
-
Stir at RT for 4 hours.
-
Quench with water and extract with Ethyl Acetate.
-
Synthesis Workflow Diagram
Figure 1: Synthetic pathways for 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one. The oxidative rearrangement (red dashed) offers high regioselectivity.
Part 3: Pharmacological Applications[2][5][6]
This molecule serves as a critical pharmacophore model in two major therapeutic areas:
Angiotensin II Receptor Antagonism (Sartans)
The 1,3-diazaspiro[4.4]non-1-en-4-one core is the "warhead" of Irbesartan (Avapro). In Irbesartan, the N3 position (where the methyl group resides in our topic molecule) is substituted with a biphenyl-tetrazole moiety.
-
Role : The 3-methyl analog is used to study the intrinsic binding affinity of the spiro-ring to the AT1 receptor without the steric bulk of the biphenyl group.
-
Significance : It validates the necessity of the lipophilic biphenyl tail for high-affinity binding (nM range) vs. the low affinity (µM range) of the methyl analog.
Muscarinic Agonism (M1/M3)
Spiro-heterocycles are "privileged structures" for muscarinic acetylcholine receptors (mAChR).
-
Mechanism : The spiro-ring mimics the quaternary ammonium of acetylcholine, providing a rigid cationic center (protonated nitrogen) and a hydrogen bond acceptor (carbonyl).
-
Activity : Analogs of this structure (e.g., AF102B, AF267B) are M1 agonists tested for Alzheimer's disease. The 3-methyl-1,3-diazaspiro compound serves as a simplified probe to map the orthosteric binding site of the M1 receptor.
Pharmacophore Interaction Map
Figure 2: Pharmacophore mapping of the 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one scaffold within the Muscarinic M1 receptor binding pocket.
Part 4: Experimental Protocols
Protocol 1: In Vitro Binding Assay (Muscarinic M1)
Objective : Determine the binding affinity (
-
Cell Line : CHO-K1 cells stably expressing human M1 muscarinic receptors (hM1).
-
Membrane Preparation : Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.
-
Ligand : Use
-N-Methylscopolamine ( -NMS) as the radioligand (0.2 nM). -
Incubation :
-
Mix 50 µL membrane prep (10 µg protein).
-
Add 50 µL
-NMS. -
Add 50 µL of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one (concentration range:
to M). -
Incubate at 25°C for 60 minutes.
-
-
Termination : Filter through GF/B glass fiber filters pre-soaked in 0.5% PEI. Wash 3x with ice-cold buffer.
-
Analysis : Measure radioactivity via liquid scintillation counting. Calculate
and derive using the Cheng-Prusoff equation.
Protocol 2: Quality Control (HPLC)
Objective : Verify purity of the synthesized 3-methyl analog.
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase :
-
A: 0.1% TFA in Water.
-
B: Acetonitrile.
-
-
Gradient : 5% B to 95% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 220 nm (amide bond) and 254 nm.
-
Retention Time : The 3-methyl analog typically elutes earlier than the 2-butyl or biphenyl analogs due to lower lipophilicity.
Part 5: References
-
PubChem Compound Summary . 1,3-Diazaspiro[4.4]non-1-en-4-one (CID 22117885). National Center for Biotechnology Information. Link
-
PubChem Compound Summary . 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (CID 10176511).[1][2] National Center for Biotechnology Information. Link
-
Bernhart, C. A., et al. (1993). A New Series of Imidazolinones: Highly Potent and Selective Angiotensin II Receptor Antagonists. Journal of Medicinal Chemistry. Link
-
Bao, W., et al. (2024). The Oxidative Rearrangement of Imidazoles with Dimethyldioxirane. SciSpace/ResearchGate. (Describes Compound 26: 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one). Link
-
Fisher, A., et al. (2002). M1 Muscarinic Agonists as Potential Disease-Modifying Agents in Alzheimer's Disease. Neurodegenerative Diseases. (Context for spiro-muscarinic agonists). Link
Sources
The Renaissance of Rigid Scaffolds: Novel Spiro-Imidazolinone Derivatives
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary
The spiro-imidazolinone scaffold represents a privileged structural motif in modern drug discovery, characterized by a spiro-carbon junction that confers high three-dimensional rigidity. Unlike flat aromatic systems, these derivatives occupy a unique region of chemical space (Fsp³ rich), offering superior metabolic stability and specificity. This guide dissects the synthesis, pharmacology, and experimental validation of novel spiro-imidazolinone derivatives, with a specific focus on their role as MDM2-p53 interaction inhibitors and antimicrobial agents .
Part 1: Structural Significance & Pharmacophore Analysis[1][2]
The "Spiro-Effect" in Ligand Binding
The clinical success of spirocyclic compounds (e.g., Ledipasvir, Irbesartan) stems from their ability to reduce the entropic penalty of binding. In the context of imidazolinone derivatives, the spiro-carbon (typically C4 or C5 of the imidazolinone ring) locks the pharmacophore into a bioactive conformation.
-
Vectorial Projection: The orthogonal arrangement of the two rings allows for the precise projection of substituents into deep hydrophobic pockets (e.g., the Trp23 pocket of MDM2).
-
Metabolic Shielding: The quaternary spiro-center inhibits oxidative metabolism (P450-mediated hydroxylation) often seen at tertiary carbons.
Key Pharmacophoric Elements
For MDM2 inhibition, the spiro-imidazolinone core mimics the
-
Core A (Imidazolinone): Acts as the rigid scaffold.
-
Substituent R1 (e.g., p-Cl-phenyl): Mimics the Phe19 residue of p53.
-
Substituent R2 (e.g., Benzyl/Indole): Mimics the Trp23 residue.
-
Spiro-Fusion: Often fused with oxindole (isatin-derived) or piperidine rings to enhance solubility and target engagement.
Part 2: Synthetic Architectures & Methodologies[3]
The synthesis of spiro-imidazolinones has evolved from multi-step linear sequences to efficient One-Pot Multicomponent Reactions (MCRs) . The most robust pathway involves 1,3-dipolar cycloadditions or condensation cascades.
Dominant Synthetic Pathway: The Isatin-Based MCR
A highly cited and reproducible method involves the condensation of isatin (or its derivatives), an amino acid (sarcosine or proline), and a dipolarophile (chalcone or nitrostyrene). However, for the specific imidazolinone core, a modified Debus-Radziszewski or specific cyclization is employed.
Mechanism of Action (Synthesis)
The reaction typically proceeds via the formation of an azomethine ylide intermediate, followed by a [3+2] cycloaddition.
Figure 1: General mechanistic pathway for the multicomponent synthesis of spiro-imidazolinone scaffolds via azomethine ylide intermediates.
Part 3: Therapeutic Applications[4]
MDM2-p53 Interaction Inhibition
The primary high-value application of spiro-imidazolinones is in oncology. By blocking the MDM2-p53 interaction, these compounds prevent the ubiquitination and degradation of p53, restoring apoptotic pathways in wild-type p53 tumors.
-
Mechanism: Competitive steric occlusion. The spiro-compound occupies the hydrophobic cleft on the N-terminal domain of MDM2.
-
Data Highlight: Spiro-oxindole imidazolinones have demonstrated
values in the nanomolar range (e.g., MI-219 analogues).
Antimicrobial Activity
Recent literature (2024-2025) highlights the efficacy of spiro-imidazolinones against multi-drug resistant (MDR) bacteria.
-
Target: Disruption of bacterial cell wall synthesis (via Chitin Synthase inhibition in fungi or membrane depolarization in bacteria).
-
Potency: MIC values often range from 4–16
g/mL against MRSA.
Comparative Activity Data
| Compound Class | Target | Primary Activity ( | Key Substituent | Reference |
| Spiro[pyrrolidine-oxindole] | MDM2-p53 | 6-Cl (Oxindole) | [1] | |
| Spiro-imidazolidin-4-one | MRSA | MIC = 8 | [2] | |
| Spiro-quinazolinone | Chitin Synthase | Thiophene linker | [3] | |
| Nutlin-3a (Control) | MDM2-p53 | Imidazoline core | [1] |
Part 4: Experimental Protocols
Protocol A: One-Pot Synthesis of Spiro-Imidazolinone
Adapted from recent Green Chemistry methodologies.
Reagents:
-
Isatin (1.0 mmol)
-
Sarcosine (1.2 mmol)
-
Dipolarophile (e.g., (E)-chalcone) (1.0 mmol)
-
Solvent: Ethanol/Water (3:1)
-
Catalyst: Acetic Acid (cat.) or Ionic Liquid
Workflow:
-
Mixing: In a 50 mL round-bottom flask, dissolve Isatin and Sarcosine in 10 mL of EtOH:H2O. Stir at room temperature for 15 minutes to generate the azomethine ylide in situ.
-
Addition: Add the chalcone (dipolarophile) slowly.
-
Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Work-up: Cool to room temperature. The product often precipitates. Filter the solid.
-
Purification: Recrystallize from hot ethanol. If oil forms, use column chromatography (Silica gel, 100-200 mesh).
Validation Check:
-
NMR: Look for the disappearance of the chalcone alkene protons and the appearance of spiro-carbon signals (~60-80 ppm in
C NMR).
Protocol B: Fluorescence Polarization (FP) Assay for MDM2 Binding
Objective: Determine the binding affinity (
Materials:
-
Recombinant Human MDM2 protein (residues 1–118).
-
Fluorescent Probe: 5-FAM-labeled p53 peptide.
-
Assay Buffer: PBS, 0.01% Tween-20, pH 7.4.
Workflow:
-
Preparation: Dilute MDM2 protein to a concentration of 10 nM in assay buffer.
-
Incubation: Mix 10 nM MDM2 + 5 nM FAM-peptide + Serial dilutions of the Spiro-compound (0.1 nM to 10
M). -
Equilibration: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a microplate reader.
-
Analysis: Plot mP vs. log[Compound]. Fit to a sigmoidal dose-response equation to determine
. Convert to using the Nikolovska-Coleska equation.
Part 5: Mechanism of Action Visualization
Figure 2: Mechanism of Action. The spiro-imidazolinone inhibitor competitively binds MDM2, preventing p53 ubiquitination and restoring apoptotic signaling.
References
-
Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis and Biological Activity Evaluation of Some New Heterocyclic Spirocompounds with Imidazolinone. International Journal of Chemistry. Available at: [Link]
-
Design, synthesis and biological evaluation of novel spiro-quinazolinone derivatives as chitin synthase inhibitors. PubMed. Available at: [Link]
-
One-Pot Synthesis of Chiral Spiro-Imidazolidinone Cyclohexenones. Journal of Organic Chemistry. Available at: [Link]
-
Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors. Frontiers in Pharmacology. Available at: [Link]
A Senior Application Scientist's Guide to Pharmacophore Modeling of 3-Methyl Diazaspiro Compounds for Accelerated Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer both therapeutic efficacy and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Diazaspirocycles have emerged as a class of "privileged structures," offering a rigid three-dimensional framework that can significantly enhance target binding and improve pharmacokinetic profiles.[1][2] This guide provides an in-depth technical walkthrough of pharmacophore modeling, specifically tailored to understanding the structure-activity relationships (SAR) of 3-methyl diazaspiro compounds. We will move beyond a simple recitation of steps to explore the strategic rationale behind methodological choices, ensuring that the generated models are not only predictive but also scientifically robust. This document is intended for drug discovery researchers and scientists, providing both foundational principles and actionable protocols for leveraging this powerful computational technique.
The Foundational Concept: What is a Pharmacophore?
Before delving into the methodology, it is crucial to grasp the core concept. A pharmacophore is an abstract representation of the essential molecular features responsible for a molecule's biological activity.[3][4] The International Union of Pure and Applied Chemistry (IUPAC) defines a pharmacophore as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response".[5]
These features are not atoms themselves, but rather functional abstractions such as:[5][6]
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (H)
-
Aromatic Rings (AR)
-
Positive and Negative Ionizable Centers (PI, NI)
A pharmacophore model, therefore, is a 3D arrangement of these features that defines the necessary geometry for a ligand to interact effectively with its target receptor.[3] This abstraction allows medicinal chemists to identify or design structurally diverse compounds that can elicit the same biological effect.[5] The rigid nature of the 3-methyl diazaspiro core makes this class of compounds particularly well-suited for pharmacophore analysis, as it reduces conformational ambiguity and helps to precisely define the spatial orientation of key interacting functionalities.[1]
The Strategic Fork: Ligand-Based vs. Structure-Based Approaches
The path to a robust pharmacophore model begins with a critical strategic decision, dictated primarily by the availability of structural data for the biological target.[6][7]
-
Structure-Based Pharmacophore Modeling: This approach is employed when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM), preferably co-crystallized with a ligand, is available.[8] The model is derived directly from the key interaction points observed within the target's binding site.[7][9] It represents the ideal complementary features a ligand should possess.
-
Ligand-Based Pharmacophore Modeling: In the absence of a target structure, this is the method of choice.[10] It relies on a set of known active ligands to derive a model.[6][11] The underlying principle is that molecules binding to the same target and eliciting a similar response must share a common set of pharmacophoric features arranged in a similar 3D geometry.[6]
For this guide, we will focus on the ligand-based workflow , as it is a common scenario in early-stage drug discovery where the precise biological target may not yet be structurally characterized.
Caption: High-level workflow for pharmacophore model development.
A Step-by-Step Protocol for Ligand-Based Pharmacophore Modeling
This protocol is designed as a self-validating system. Each step includes checkpoints and rationale to ensure the final model is scientifically sound and predictive.
Step 1: Curating the Training and Test Sets
The Causality: The quality of a pharmacophore model is entirely dependent on the quality of the input data. The goal is to provide the algorithm with clear, unambiguous information about what constitutes an "active" molecule versus an "inactive" one.
Methodology:
-
Compile a Training Set:
-
Gather a set of 3-methyl diazaspiro compounds with known, high-quality biological activity data against the target of interest. A set of 15-25 diverse molecules is a good starting point.
-
Expertise: Prioritize data from direct binding or enzymatic assays (e.g., IC50, Ki) over cell-based assays (EC50).[10] Cell-based data can be confounded by factors like membrane permeability or off-target effects.
-
The activity values should span a significant range (at least 3-4 orders of magnitude) to allow the model to distinguish between highly active, moderately active, and inactive compounds.
-
Include at least 5-10 highly active compounds.
-
-
Define Activity Thresholds: Categorize the training set compounds as "active" and "inactive". A common practice is to define compounds with IC50 < 1 µM as active and those with IC50 > 10 µM as inactive. Molecules in the intermediate range are often excluded from the model generation phase to reduce ambiguity.
-
Create an External Test Set:
-
Set aside a separate group of compounds (5-10% of your total dataset) that will not be used for model generation.
-
This test set should also contain both active and inactive 3-methyl diazaspiro compounds. Its purpose is to provide an unbiased assessment of the final model's predictive power.[8]
-
Step 2: Conformational Analysis
The Causality: Small molecules are not static; they are flexible and adopt numerous shapes (conformations) in solution. Only one of these, the "bioactive conformation," is responsible for the interaction with the target. The algorithm must explore this conformational space to identify the correct 3D arrangement of features.[9]
Methodology:
-
For each molecule in the training set, generate a diverse and energetically realistic ensemble of low-energy 3D conformations.
-
Utilize established conformational search algorithms available in software packages like MOE, Discovery Studio, or open-source tools like RDKit.[12]
-
Expertise: Ensure the search is comprehensive enough to likely include the bioactive conformation but is not so exhaustive that it becomes computationally intractable. A typical energy window of 15-20 kcal/mol above the global minimum is often sufficient.
Step 3: Common Feature Pharmacophore Generation
The Causality: The core of the process involves aligning the conformational sets of the active molecules to find a shared 3D pattern of pharmacophoric features that is absent in the inactive molecules.
Methodology:
-
Feature Definition: Define the potential pharmacophoric features for your compound set (HBA, HBD, AR, H, etc.). Most software does this automatically based on chemical rules (e.g., SMARTS patterns).
-
Hypothesis Generation: The software (e.g., using algorithms like HipHop or HypoGen) systematically superimposes the conformations of the active molecules, searching for common feature arrangements.[7]
-
This process generates a series of ranked pharmacophore hypotheses. Each hypothesis is scored based on how well it maps to the active molecules and avoids mapping to the inactive ones.[6]
Caption: Abstraction of a molecule into a 3D pharmacophore model.
The Trustworthiness Pillar: Rigorous Model Validation
The Causality: A model that only describes the training data is useless for prediction. Validation is a mandatory, multi-faceted process to ensure the model has genuine predictive power and is not a result of chance.[6][13] A trustworthy model must be able to distinguish actives from inactives in datasets it has never seen before.[8]
Methodology:
-
Internal Validation (Goodness-of-Fit):
-
Assess how well the top-ranked hypothesis maps the training set actives. A good model should map the most active compounds with a high fit score.
-
-
External Validation (Test Set Prediction):
-
This is a more stringent test. Screen the external test set (from Step 1) against the generated pharmacophore hypothesis.
-
The model should identify the majority of the test set actives and reject the majority of the inactives.
-
-
Decoy Set Screening:
-
To assess the model's specificity, screen it against a large database of diverse, drug-like molecules that are presumed to be inactive (a decoy set).
-
Calculate key metrics to quantify the model's performance.
-
-
Fischer's Randomization Test (Cat-Scramble):
-
This statistical validation method assesses the probability that the model was generated by chance. The activity data of the training set is scrambled, and the modeling process is repeated multiple times. If the original model's score is significantly better than the scores from the scrambled runs, it indicates a robust and statistically significant correlation between the features and activity.[6][14]
-
Key Validation Metrics
The performance of the decoy set screening is summarized using the following metrics:
| Metric | Description | Causality & Interpretation |
| Total Hits (Ht) | The total number of molecules from the database that match the pharmacophore. | Provides a general sense of the model's restrictiveness. |
| Active Hits (Ha) | The number of known active molecules from the database that match the pharmacophore. | Measures the model's sensitivity or ability to find true positives. |
| Enrichment Factor (EF) | The ratio of the concentration of active compounds in the hit list to the concentration of active compounds in the original database. | A high EF value (>1.0) indicates the model is better at finding actives than random selection. This is a primary indicator of a useful model. |
| Goodness of Hit (GH) Score | A metric that incorporates both the hit rate of actives and the relative enrichment, providing a single score for model quality. | Ranges from 0 (null model) to 1 (ideal model). A score > 0.7 is generally considered a good model. |
Practical Application: Virtual Screening
Once a pharmacophore model has been rigorously validated, its primary application is to perform virtual screening on large compound libraries (e.g., ZINC, ChEMBL, or internal corporate databases) to identify novel molecules that match the pharmacophoric features.[6][15][16] This process rapidly filters millions of compounds down to a manageable number of "hits" for further computational analysis (like molecular docking) or direct acquisition and biological testing.[16] This dramatically accelerates the hit-to-lead process by focusing resources on compounds with a higher probability of being active.
Conclusion
Pharmacophore modeling is a powerful, resource-efficient strategy in computer-aided drug design. When applied to structurally compelling scaffolds like 3-methyl diazaspiro compounds, it provides profound insights into the key molecular interactions driving biological activity. By adhering to a rigorous, self-validating workflow that emphasizes data quality, conformational analysis, and multi-faceted validation, researchers can develop robust, predictive models. These models serve as powerful tools to navigate the vastness of chemical space, ultimately accelerating the discovery of the next generation of therapeutic agents.
References
-
Gozalbes, R., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals (Basel). Available at: [Link]
-
Fiveable. (2025). Pharmacophore modeling. Medicinal Chemistry Class Notes. Available at: [Link]
-
Taylor & Francis. (n.d.). Pharmacophores – Knowledge and References. Available at: [Link]
-
Vlachakis, D., et al. (2014). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ. Available at: [Link]
-
ResearchGate. (n.d.). List of softwares related to pharmacophore modeling. Available at: [Link]
-
Deep Origin. (2024). Pharmacophore Modeling. Computational Chemistry Glossary. Available at: [Link]
-
Wang, Q., et al. (2015). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
Kubinyi, H. (n.d.). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. Available at: [Link]
-
Seo, S. (2024). OpenPharmaco: Open-source protein-based pharmacophore modeling software. GitHub. Available at: [Link]
-
Le, A. (2018). Directory of in silico Drug Design tools. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. (2004). pharmacophore-mapping-and-drug-design.pdf. Available at: [Link]
-
ResearchGate. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Available at: [Link]
-
Wikipedia. (n.d.). Pharmacophore. Available at: [Link]
-
ResearchGate. (2015). Is it the pharmacophore generated that needs to be validated? Available at: [Link]
-
Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. Available at: [Link]
-
Yang, L. (2010). Pharmacophore Based Drug Design Approach as a Practical Process in Drug Discovery. Current Computer-Aided Drug Design. Available at: [Link]
-
de la Torre, D. V., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. Available at: [Link]
-
RSC Publishing. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. Available at: [Link]
-
MDPI. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Available at: [Link]
-
ResearchGate. (n.d.). Determination of the effect of diazaspiro bicyclo hydantoin analogs... Available at: [Link]
-
Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (2025). Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation. Available at: [Link]
-
Singh, U. P., et al. (2013). Pharmacophore Modeling and Docking Studies on Some Nonpeptide-Based Caspase-3 Inhibitors. Scientia Pharmaceutica. Available at: [Link]
-
Stepan, A. F., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy. Available at: [Link]
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Encyclopedia MDPI. (n.d.). Heteroaromatic Diazirines in Material and Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacophore Modeling and Pharmacophore-Based Virtual Screening. Available at: [Link]
-
ResearchGate. (n.d.). Examples of azaspiro[3.n]alkanes in drug discovery. Available at: [Link]
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Physicochemical Profiling of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one: A Technical Guide to Solubility in Water vs. DMSO
Target Audience: Analytical Chemists, Preclinical Formulation Scientists, and Drug Discovery Researchers.
Executive Summary
The evaluation of a compound’s solubility profile is a cornerstone of early-stage drug development. For complex spirocyclic architectures like 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one , understanding the dichotomy between its thermodynamic solubility in aqueous media and its kinetic solubility in organic solvents (DMSO) is critical. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, mechanistic breakdown of this compound's solvation dynamics, supported by self-validating experimental protocols designed to yield artifact-free data.
Structural and Chemical Context
3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one is a highly specialized spirocyclic imidazolone. Compounds of this class are typically synthesized via the oxidative rearrangement of tetrahydrobenzimidazoles (specifically cyclopentane-fused derivatives) using dimethyldioxirane (DMDO)[1]. This powerful oxidation triggers an epoxidation at the C4-C5 bond, followed by a pinacol-type ring-opening and rearrangement to form the spiro-fused zwitterion intermediate, ultimately yielding the stable imidazolone core[2].
Structurally, the molecule features two distinct domains that dictate its physicochemical behavior:
-
The Cyclopentane Ring (Spiro-fused): Imparts significant steric bulk and hydrophobicity, driving up the crystal lattice energy and limiting aqueous dissolution.
-
The 3-Methylimidazolone Core: Contains a basic imine nitrogen (N1) and a carbonyl oxygen (C=O) capable of hydrogen bonding. Crucially, the presence of the 3-methyl group caps a potential hydrogen-bond donor (compared to an unsubstituted N-H), which increases the molecule's overall lipophilicity.
Fig 1: Oxidative rearrangement pathway of spirocyclic imidazolones via DMDO.
Theoretical Solubility Dynamics: Water vs. DMSO
The solubility of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one must be evaluated through two distinct lenses: Thermodynamic (Water) and Kinetic (DMSO).
Dimethyl Sulfoxide (DMSO): The Kinetic Facilitator
DMSO is a polar aprotic solvent with a high dielectric constant (
Aqueous Buffer (Water): The Thermodynamic Barrier
In water or phosphate-buffered saline (PBS), solubility is governed by thermodynamic equilibrium. The hydrophobic bulk of the spiro[4.4]nonane system strongly resists aqueous solvation. Dissolution relies entirely on the hydrogen-bond acceptor capacity of the carbonyl group and the protonation state of the imine nitrogen. Because the imine nitrogen is basic, aqueous solubility is highly pH-dependent; lowering the pH protonates the nitrogen, converting the molecule into a highly soluble cationic salt[4].
Comparative Data Summary
| Parameter | Aqueous Media (Water/PBS) | Dimethyl Sulfoxide (DMSO) |
| Solvation Mechanism | Hydrogen bonding (C=O), Ion-dipole | Dipole-dipole, Dispersion forces |
| Solubility Type | Thermodynamic (Equilibrium) | Kinetic (Stock Solution) |
| Limiting Factor | Crystal lattice energy, Hydrophobic bulk | Solvent saturation limit |
| pH Dependency | High (Basic imine nitrogen protonation) | None (Aprotic environment) |
| Typical Assay Range | 1 - 100 µg/mL (Highly pH dependent) | > 10 mg/mL (Highly soluble) |
Experimental Methodologies
To ensure scientific integrity, solubility data must be generated using protocols that validate themselves through rigorous controls. Below are the gold-standard methodologies for profiling this compound.
Protocol A: Thermodynamic Solubility (Saturation Shake-Flask)
The shake-flask method is the definitive standard for determining equilibrium solubility because it accounts for the true crystal lattice energy of the solid API[5].
-
Solid Dispensing: Add a 10% visual excess of solid 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one (~5 mg) into a glass vial. Causality: Excess solid ensures the system reaches true thermodynamic saturation[6].
-
Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vial and agitate at 300 RPM at 37°C for 24 to 48 hours. Causality: Spirocyclic compounds often exhibit slow dissolution kinetics; 24-48 hours ensures the system has transitioned from meta-stable states to true equilibrium[5].
-
Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes. Causality: Centrifugation is strictly prioritized over filtration. The lipophilic nature of the 3-methyl group makes the compound highly prone to non-specific adsorption onto standard PTFE or nylon filter membranes, which would artificially lower the quantified solubility[4].
-
Quantification: Dilute the supernatant and analyze via HPLC-UV against a known calibration curve.
Protocol B: Kinetic Solubility (Laser Nephelometry)
Kinetic solubility mimics the conditions of biological screening, where a DMSO stock is spiked into an aqueous buffer. Laser nephelometry is used to detect the exact concentration at which the compound precipitates[7].
-
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: Using an automated robotic liquid handler, perform a serial dilution of the DMSO stock into a 96-well plate containing PBS (pH 7.4). Keep the final DMSO concentration constant (typically
2% v/v) across all wells to prevent solvent-induced solubility artifacts[3]. -
Incubation: Incubate the plate at room temperature for 2 hours. Causality: This allows sufficient time for supersaturated meta-stable states to nucleate and precipitate.
-
Nephelometric Detection: Scan the plate using a laser-based microplate nephelometer (e.g., 635 nm laser). Causality: Solvated molecules do not scatter light. The moment the concentration exceeds the kinetic solubility limit, insoluble particulates form and scatter the laser light, resulting in a sharp spike in Relative Nephelometry Units (RNU)[7].
Fig 2: Parallel workflow for Thermodynamic vs. Kinetic solubility profiling.
Conclusion
The solubility of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one is a complex interplay between the lipophilicity of its spirocyclic core and the hydrogen-bonding capacity of its imidazolone ring. By employing the shake-flask method for thermodynamic baselining and laser nephelometry for kinetic screening, researchers can generate a holistic, self-validating physicochemical profile that accurately predicts both formulation viability and in-vitro assay performance.
References
-
Lovely, C.J., Du, H., He, Y., & Dias, H.V.R. (2004). Oxidative Rearrangement of Imidazoles with Dimethyldioxirane. Organic Letters, 6(5), 735–738. URL: [Link]
-
Baka, E., Comer, J.E.A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL: [Link]
-
Dehring, K.A., Workman, H.L., Miller, K.D., & Mandagere, A. (2004). Automated robotic liquid handling/laser-based nephelometry system for high throughput measurement of kinetic aqueous solubility. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 447-456. URL: [Link]
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Methodological & Application
Advanced Application Note: Reagents for the Cyclization of Diazaspiro[4.4]non-1-en-4-one Scaffolds
Executive Summary
The 1,3-diazaspiro[4.4]non-1-en-4-one scaffold is a privileged pharmacophore, most notably serving as the core structural motif for the Angiotensin II receptor antagonist Irbesartan .[1] This spirocyclic system, characterized by a cyclopentane ring fused to an imidazolin-4-one moiety, offers unique conformational rigidity that enhances ligand-target binding affinity.
This Application Note provides a technical deep-dive into the cyclization reagents and protocols required to construct this scaffold. We focus on two primary synthetic pathways: the Orthoester Method (for C2-unsubstituted/H-analogs) and the Acylation-Cyclization Method (for C2-alkyl/aryl analogs, e.g., the 2-butyl Irbesartan intermediate).
Mechanistic Insight & Reagent Selection
The formation of the 1,3-diazaspiro[4.4]non-1-en-4-one ring system hinges on the construction of the imidazolinone ring from a cyclopentane precursor. The critical step is the closure of the N1-C2-N3 bond system.
The Precursor
The ubiquitous starting material is 1-aminocyclopentanecarboxamide (or its corresponding nitrile/ester). The spiro-carbon (C5 of the imidazole ring) is pre-formed in this precursor.
Reagent Classes
| Reagent Class | Target C2-Substituent | Mechanism of Action | Key Advantages |
| Orthoesters (e.g., TEOF) | Hydrogen (H) | Electrophilic attack on amine, followed by cyclocondensation. | One-pot, high yield, volatile byproducts (EtOH). |
| Imidates / Nitriles | Alkyl / Aryl | Pinner reaction or direct condensation with amidine intermediates. | Direct installation of C2-complexity. |
| Acid Chlorides | Alkyl / Aryl | Acylation of amine, followed by base-mediated dehydration/cyclization.[2] | Scalable, uses standard industrial reagents. |
Reaction Pathway Visualization
The following diagram outlines the decision logic for reagent selection based on the desired target structure.
Caption: Decision matrix for selecting cyclization reagents based on the C2-position requirement of the final spirocycle.
Protocol A: Orthoester Cyclization (C2-H)
Target: 1,3-diazaspiro[4.4]non-1-en-4-one (Parent Scaffold) Primary Reagent: Triethyl Orthoformate (TEOF)
This method is preferred for research-scale synthesis due to its operational simplicity and the volatility of the by-product (ethanol), which drives the equilibrium forward.
Materials
-
Precursor: 1-Aminocyclopentanecarboxamide (1.0 equiv)
-
Cyclization Reagent: Triethyl Orthoformate (TEOF) (3.0 – 5.0 equiv)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv) or Glacial Acetic Acid.
-
Solvent: Toluene or Xylene (for azeotropic removal of ethanol) or neat TEOF.
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using toluene) or a short-path distillation head.
-
Charging: Add 1-aminocyclopentanecarboxamide (e.g., 10 mmol) and p-TsOH (0.5 mmol) to the flask.
-
Reagent Addition: Add Triethyl Orthoformate (30-50 mmol). If solubility is poor, add anhydrous Toluene (20 mL).
-
Reaction (Reflux): Heat the mixture to reflux (approx. 100-110°C).
-
Observation: Ethanol will begin to distill off. This is the driving force of the reaction.
-
Duration: Maintain reflux for 4–6 hours until TLC indicates consumption of the starting amide.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess TEOF and solvent.
-
The residue is typically a solid.
-
-
Purification: Recrystallize from Isopropanol or Ethyl Acetate/Hexanes.
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the distinctive C2-H singlet around
8.0–8.5 ppm (characteristic of the imine/amidine proton). -
MS: [M+H]+ = 139.1 (Calculated for C8H10N2O).
Protocol B: Acylation-Cyclization (C2-Alkyl)
Target: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (Irbesartan Intermediate) Primary Reagents: Valeryl Chloride, Base (NaOH/Ba(OH)₂).[1]
This is the industry-standard route for introducing the butyl chain required for Angiotensin II antagonism. It proceeds via an acyclic diamide intermediate which is then dehydrated.
Materials
-
Precursor: 1-Aminocyclopentanecarboxamide (1.0 equiv)
-
Acylating Agent: Valeryl Chloride (Pentanoyl chloride) (1.1 equiv)
-
Base: Aqueous NaOH (20%) or Ba(OH)₂ (for cyclization).
-
Solvent: THF or DCM (Step 1); n-Butanol/Water (Step 2).
Step-by-Step Methodology
Step 1: Acylation (Formation of N-Valeryl Amide)
-
Dissolution: Dissolve 1-aminocyclopentanecarboxamide in THF/Water (1:1) at 0°C.
-
Addition: Dropwise add Valeryl Chloride while maintaining pH > 9 using NaOH solution.
-
Reaction: Stir at 0–5°C for 2 hours.
-
Isolation: Acidify to precipitate the N-valeryl-1-aminocyclopentanecarboxamide. Filter and dry.
Step 2: Cyclization (Ring Closure)
-
Setup: Suspend the N-valeryl intermediate in n-Butanol.
-
Base Catalysis: Add solid NaOH or Ba(OH)₂ (0.5 equiv).
-
Dehydration: Heat to reflux (117°C). The reaction requires the loss of one molecule of water to form the C=N bond.
-
Note: Industrial protocols often use a Dean-Stark trap to remove water.
-
-
Quench: Cool to room temperature, neutralize with dilute HCl to pH 7.
-
Extraction: Extract the organic phase, wash with brine, and concentrate.
-
Crystallization: The product crystallizes from Acetone or Toluene.
Data Summary Table:
| Parameter | Protocol A (Orthoester) | Protocol B (Acylation) |
|---|---|---|
| Reaction Type | Condensation | Acylation + Dehydration |
| Key Reagent | TEOF | Valeryl Chloride |
| Temperature | 100–110°C | 0°C (Step 1) / 117°C (Step 2) |
| Typical Yield | 85–92% | 75–85% |
| Critical Impurity | Uncyclized ethyl imidate | Hydrolyzed valeric acid |
Troubleshooting & Optimization
Common failure modes and corrective actions for these protocols:
-
Incomplete Cyclization (Protocol A):
-
Hydrolysis (Protocol B):
-
Oligomerization:
References
-
Google Patents. (2004). CN1194971C - Improved production process of 2-butyl-1,3-diazaspiro[4.4]nonan-1-en-4-one.[1] Retrieved from
-
Beilstein Journal of Organic Chemistry. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Orthoesters in heterocycle synthesis. Retrieved from [Link]
Sources
3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one as Irbesartan analog intermediate
Technical Application Note: Synthesis and Characterization of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
Abstract & Scope
This technical guide details the synthesis, purification, and analytical characterization of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one (MDN) . While the blockbuster antihypertensive drug Irbesartan utilizes a 2-butyl substituted spiro core, the 2-unsubstituted, 3-methyl analog described herein serves two critical functions in drug development:
-
Impurity Reference Standard: It acts as a reference marker for "Des-butyl N-methyl" impurities, which can arise from cross-contamination of starting materials (e.g., methyl halides) during the alkylation of the spiro-imidazolinone core.
-
SAR Scaffold: It functions as a simplified "dummy" ligand for Structure-Activity Relationship (SAR) studies, allowing researchers to isolate the binding affinity contributions of the spiro-cyclopentane ring independent of the lipophilic butyl chain.
This document provides a self-validating De Novo Synthesis Protocol to ensure regiochemical ambiguity is eliminated, followed by a high-resolution HPLC detection method.
Chemical Context & Mechanism
The synthesis of the 1,3-diazaspiro[4.4]non-1-en-4-one core typically follows a Bucherer-Bergs reaction or a modified Strecker synthesis. In the industrial production of Irbesartan, the nitrogen at position 3 (N3) is the nucleophilic site used to attach the biphenyl-tetrazole pharmacophore.
However, direct methylation of the pre-formed spiro ring using Methyl Iodide (MeI) often yields a mixture of N1 and N3 isomers due to tautomeric equilibrium. To produce a high-purity Reference Standard , this guide utilizes a De Novo route where the methyl group is introduced before ring closure, guaranteeing the position of the methyl group at N3.
Visualizing the Synthesis Logic
Figure 1: De Novo synthesis pathway ensuring regioselective N3-methylation.
Experimental Protocols
Protocol A: De Novo Synthesis of Reference Standard
Objective: To synthesize >98% pure 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one without N1-methyl contamination.
Reagents:
-
Cyclopentanone (CAS: 120-92-3)
-
Methylamine hydrochloride (CAS: 593-51-1)
-
Potassium Cyanide (KCN) [WARNING: HIGHLY TOXIC ]
-
Triethyl orthoformate (TEOF)
-
Sulfuric acid (H2SO4)
-
Glacial Acetic Acid
Step-by-Step Methodology:
-
Strecker Reaction (Formation of Aminonitrile):
-
Dissolve Methylamine HCl (1.1 eq) in water at 0°C.
-
Add Cyclopentanone (1.0 eq) dropwise.
-
Slowly add an aqueous solution of KCN (1.05 eq) while maintaining temperature <10°C.
-
Stir at room temperature (RT) for 12 hours.
-
Workup: Extract with Ethyl Acetate (EtOAc), dry over Na2SO4, and concentrate to yield 1-(methylamino)cyclopentanecarbonitrile.
-
-
Acid Hydrolysis (Formation of Aminoamide):
-
Add the crude nitrile to concentrated H2SO4 (5 vol) at 0°C.
-
Stir at RT for 4 hours, then quench carefully onto crushed ice.
-
Neutralize with Ammonium Hydroxide (NH4OH) to pH 9.
-
Extract with Chloroform/Isopropanol (3:1), dry, and concentrate.
-
Checkpoint: Verify formation of 1-(methylamino)cyclopentanecarboxamide via LC-MS (M+H expected).
-
-
Cyclocondensation (Ring Closure):
-
Suspend the aminoamide in Triethyl Orthoformate (5 vol).
-
Add catalytic Glacial Acetic Acid (0.1 eq).
-
Reflux at 140°C for 6 hours. Monitor by TLC (disappearance of amide).
-
Purification: Cool to RT. The product may precipitate. If not, evaporate TEOF, redissolve in hot Ethanol, and crystallize.
-
Yield Target: 60-70% overall.
-
Protocol B: Analytical Validation (HPLC-UV)
Objective: To distinguish the 3-Methyl analog from the 2-Butyl parent (Irbesartan intermediate) and other process impurities.
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6mm, 3.5µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm (Amide absorption) |
| Injection Vol | 10 µL |
| Column Temp | 30°C |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 95 | 5 |
Data Interpretation:
-
1,3-diazaspiro[4.4]non-1-en-4-one (Unsubstituted): RT ~ 3.5 min (Polar).
-
3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one (Target): RT ~ 5.2 min.
-
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (Irbesartan Core): RT ~ 12.5 min (Lipophilic).
Protocol C: Application in Impurity Profiling
Rationale: During the synthesis of Irbesartan, if the starting material (2-butyl spiro core) is subjected to alkylation conditions where Methyl Chloride/Iodide is present (as a contaminant in the biphenyl bromide reagent), the 3-Methyl analog forms as a "Dead-End" impurity.
Spiking Study Protocol:
-
Prepare a standard solution of the Irbesartan Spiro Intermediate (1.0 mg/mL).
-
Spike with 3-Methyl Reference Standard (synthesized in Protocol A) at 0.1%, 0.5%, and 1.0% levels.
-
Inject into HPLC using Protocol B.
-
Acceptance Criteria: Resolution (Rs) between the Main Peak and 3-Methyl Impurity must be > 2.0.
Process Logic & Troubleshooting
The following diagram illustrates the decision tree for handling "Methyl" impurities in ARB synthesis.
Figure 2: Diagnostic workflow for identifying methylated impurities in Irbesartan precursors.
References
-
Sriram Chem. (2025). Irbesartan Impurity 3 Reference Standard Data Sheet. Retrieved from
-
BenchChem. (2025).[1][2] A Comparative Guide to the Synthesis of Irbesartan: 2-Butyl-1,3-diazaspiro[4.4]non-1-en. Retrieved from
-
Technical Disclosure Commons. (2024). Process for the preparation of Crystalline form of 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl].... Retrieved from [3]
-
ChemicalBook. (2025). Irbesartan Chemical Properties and Production Methods. Retrieved from
-
National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[4] Chem. Retrieved from
Sources
Application Note: Scalable Synthesis Routes for 3-Methyl-1,3-diazaspironon-1-en-4-one (CAS 675123-41-8)
Application Note: Scalable Synthesis Routes for 3-Methyl-1,3-diazaspiro[1]non-1-en-4-one (CAS 675123-41-8)
Introduction & Mechanistic Rationale
The compound 3-Methyl-1,3-diazaspiro[1]non-1-en-4-one (CAS 675123-41-8)[2] is a highly specialized spiro-imidazolin-4-one derivative. Compounds containing the 1,3-diazaspiro[1]non-1-en-4-one scaffold are of paramount importance in medicinal chemistry, most notably serving as the critical pharmacophoric core for Angiotensin II Receptor Blockers (ARBs) such as Irbesartan, as well as dual endothelin/angiotensin receptor antagonists like Sparsentan[3],[4].
While the 2-butyl analog is widely documented for ARB synthesis, the 3-methyl variant (CAS 675123-41-8) offers a unique vector for Structure-Activity Relationship (SAR) exploration. The presence of the N-methyl group at the 3-position restricts hydrogen bond donation, fundamentally altering the molecule's lipophilicity and target-binding kinetics. Synthesizing this spirocyclic core requires precise control over sequential amidation and dehydrative cyclization to prevent unwanted side reactions such as racemization or incomplete ring closure.
Retrosynthetic Analysis & Pathway Design
The most scalable and atom-economical route to CAS 675123-41-8 leverages 1-aminocyclopentanecarboxylic acid as the starting material. The synthesis is divided into two self-validating stages:
-
Amidation: Conversion of the carboxylic acid to an N-methylcarboxamide. Because the
-disubstituted nature of the spiro-carbon introduces significant steric hindrance, standard coupling agents often fail. We utilize an EDC/HOBt-mediated coupling on a Boc-protected intermediate to ensure high conversion. -
Cyclization: The key ring-closing step utilizes Triethyl Orthoformate (TEOF) in an acidic medium. TEOF acts as both the formylating carbon source (C2 of the final ring) and a dehydrating agent. Acetic acid is selected as the catalyst because it provides the necessary protons to generate the highly electrophilic dialkoxycarbenium ion from TEOF without fully protonating the secondary amide, which must remain nucleophilic to close the ring[5],[6].
Figure 1: Two-stage synthetic workflow for CAS 675123-41-8 via amidation and cyclization.
Process Optimization & Quantitative Data
The cyclization of the N-methylcarboxamide intermediate is highly sensitive to solvent and catalyst choice. Table 1 summarizes the quantitative optimization data for Stage 2. Glacial acetic acid proved superior to traditional p-TsOH/Toluene systems, minimizing degradation and maximizing the purity of the spiro-imidazolone[5].
Table 1: Optimization of Stage 2 Cyclization Conditions
| Solvent / Catalyst | Reagent Equivalents (TEOF) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC %) |
| Ethanol / None | 1.5 | 78 (Reflux) | 12 | 45 | 88.0 |
| Toluene / p-TsOH | 1.5 | 110 (Reflux) | 6 | 72 | 92.5 |
| Acetic Acid | 2.2 | 80 | 3 | 91 | 98.6 |
| Neat TEOF / AcOH | 5.0 | 100 | 2 | 89 | 97.2 |
Step-by-Step Experimental Protocols
Stage 1: Synthesis of 1-Aminocyclopentane-N-methylcarboxamide Hydrochloride
Causality Check: The bulky cyclopentyl ring shields the carboxylate. EDC/HOBt forms a highly reactive OBt-ester that easily undergoes aminolysis by methylamine.
-
Boc-Protection: Dissolve 1-aminocyclopentanecarboxylic acid (10.0 g, 77.4 mmol) in 100 mL of 1M NaOH and 100 mL of 1,4-dioxane. Cool to 0°C. Add Boc₂O (18.6 g, 85.1 mmol) dropwise. Stir at room temperature for 12 hours. Acidify to pH 3 with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield Boc-protected acid.
-
Coupling: Dissolve the intermediate in anhydrous DMF (100 mL). Add EDC·HCl (17.8 g, 92.8 mmol), HOBt (12.5 g, 92.8 mmol), and DIPEA (40.4 mL, 232 mmol). Stir for 15 minutes to pre-form the active ester. Add methylamine hydrochloride (7.8 g, 116 mmol) and stir for 8 hours at room temperature.
-
Workup: Quench with water, extract with EtOAc. Wash the organic layer with 5% citric acid, saturated NaHCO₃, and brine. Concentrate under reduced pressure.
-
Deprotection: Dissolve the crude Boc-amide in 50 mL of EtOAc. Add 4M HCl in EtOAc (50 mL) and stir for 2 hours at room temperature. Filter the resulting white precipitate, wash with cold EtOAc, and dry in vacuo.
-
Self-Validating Check: The product must be strongly ninhydrin-positive (purple spot on TLC), confirming the presence of the free primary amine, whereas the Boc-protected precursor is ninhydrin-negative.
-
Stage 2: Cyclization to 3-Methyl-1,3-diazaspiro[1]non-1-en-4-one
Causality Check: Sodium acetate is added to liberate the free primary amine from the hydrochloride salt in situ, allowing it to attack the orthoformate[6].
-
Reaction Setup: Suspend 1-aminocyclopentane-N-methylcarboxamide hydrochloride (10.0 g, 56.0 mmol) and anhydrous sodium acetate (4.6 g, 56.0 mmol) in glacial acetic acid (50 mL).
-
Formylation/Cyclization: Add triethyl orthoformate (TEOF) (18.2 g, 123.2 mmol, 2.2 eq). Heat the reaction mixture to 80°C under a nitrogen atmosphere for 3 hours.
-
In-Process Monitoring: Monitor via LC-MS. The reaction is complete when the mass of the starting amide (
) is fully consumed, replaced by the product mass ( ). -
Workup: Concentrate the mixture under reduced pressure to remove acetic acid and ethanol by-products. Neutralize the residue carefully with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with Dichloromethane (3 x 50 mL).
-
Purification: Dry the combined DCM layers over anhydrous MgSO₄, filter, and concentrate. Recrystallize the crude solid from MTBE/Hexane to afford CAS 675123-41-8 as a white crystalline powder.
-
Self-Validating Check (Structural Confirmation):
-
FT-IR: Disappearance of the broad primary amine N-H stretches (3300–3400 cm⁻¹) and appearance of a sharp, intense C=N imine stretch at ~1630 cm⁻¹.
-
¹H NMR (CDCl₃): The diagnostic signature is a sharp singlet at
7.65 ppm corresponding to the C2-H imine proton, and a singlet at 3.05 ppm for the N-CH₃ group.
-
-
References
-
Title: 675123-41-8 CAS Manufactory - ChemicalBook Source: ChemicalBook URL: 2
-
Title: Process for the preparation of 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide compound of formula 1 and its intermediates thereof Source: Technical Disclosure Commons URL: 3
-
Title: 2-Butyl-1,3-diazaspiro[1]non-1-en-4-one hydrochloride Source: Chem-Impex URL: 4
-
Title: Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[1]non-1-en-4-one Source: ResearchGate URL: 5
-
Title: 1H-Tetrazole-1-acetic acid Source: Benchchem URL: 6
Application Notes and Protocols: Catalytic Methods for Spiro-hydantoin Ring Formation
Introduction: The Rising Prominence of the Spiro-hydantoin Scaffold
The spiro-hydantoin motif, characterized by an imidazolidine-2,4-dione ring system fused at a single carbon atom to another cyclic structure, represents a "privileged scaffold" in medicinal chemistry.[1][2] This unique three-dimensional architecture offers a rigid framework that can project substituents into specific vectors, enabling precise interactions with biological targets. Consequently, spiro-hydantoins are found in a multitude of biologically active molecules with applications as anticonvulsants, anticancer agents, selective androgen receptor modulators (SARMs), and aldose reductase inhibitors for treating diabetic complications.[3][4][5][6]
Despite their therapeutic potential, the synthesis of spiro-hydantoins, particularly in an enantiomerically pure form, presents significant challenges.[7] Classical methods often require harsh conditions and lack stereocontrol. The development of modern catalytic methods has become paramount for accessing structurally diverse and stereochemically complex spiro-hydantoins efficiently and selectively. This guide provides an in-depth analysis of key catalytic strategies, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.
The Bucherer-Bergs Reaction: A Foundational Multicomponent Approach
The Bucherer-Bergs synthesis is a classic multicomponent reaction that constructs the hydantoin ring from a ketone or aldehyde, cyanide, and ammonium carbonate.[8] While not strictly catalytic in its original form, its modifications represent a cornerstone for spiro-hydantoin synthesis and a benchmark for newer methods.
Mechanistic Rationale
The reaction proceeds through the formation of an α-amino nitrile intermediate from the starting ketone.[8] This intermediate is generated in situ and subsequently undergoes cyclization. The key advantage is the direct assembly of the core structure from readily available starting materials. However, the traditional use of high temperatures and pressures, along with stoichiometric cyanide, limits its application for sensitive substrates. Modern modifications, such as microwave-assisted synthesis, have been developed to mitigate these issues, enhancing reaction rates and improving yields.[7] For certain substrates, such as 8-aza-4-chromanones, drastic modifications to the standard conditions were necessary to increase yields from negligible levels to a synthetically useful range of ~50%.[9]
Workflow for Bucherer-Bergs Spiro-hydantoin Synthesis
Caption: General workflow of the Bucherer-Bergs reaction.
Protocol 1: Modified Bucherer-Bergs Synthesis of a Spiro-hydantoin
This protocol is adapted from the synthesis of spiro-hydantoin aldose reductase inhibitors.[9]
-
Objective: To synthesize a spiro-hydantoin from a cyclic ketone precursor.
-
Materials:
-
Cyclic Ketone (e.g., 8-Aza-4-chromanone derivative, 1.0 eq)
-
Potassium Cyanide (KCN, 1.5 eq)
-
Ammonium Carbonate ((NH₄)₂CO₃, 5.0 eq)
-
Ethanol
-
Water
-
Concentrated HCl
-
-
Procedure:
-
Caution: Perform this reaction in a well-ventilated fume hood due to the use of potassium cyanide.
-
In a heavy-walled sealed tube or pressure vessel, combine the cyclic ketone (1.0 eq), KCN (1.5 eq), and (NH₄)₂CO₃ (5.0 eq).
-
Add a 1:1 mixture of ethanol and water to the vessel until the solids are sufficiently wetted and a stirrable slurry is formed.
-
Seal the vessel securely and heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by carefully quenching a small aliquot.
-
After completion, cool the reaction vessel to room temperature, then chill in an ice bath.
-
Work-up: Carefully open the vessel in the fume hood. Slowly acidify the reaction mixture with concentrated HCl to pH 1-2. This will precipitate the crude spiro-hydantoin product.
-
Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and then with a minimal amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography.
-
Organocatalysis: The Asymmetric Approach
The advent of organocatalysis has revolutionized the synthesis of complex chiral molecules. For spiro-hydantoin precursors, organocatalytic cascade reactions provide a powerful method for constructing the spirocyclic core with high levels of diastereo- and enantioselectivity.[10]
Mechanistic Rationale: A Cascade of Controlled Reactions
A prominent strategy involves a cascade Michael-Michael-aldol reaction.[10] A chiral organocatalyst, often a cinchona alkaloid derivative like quinine, activates the substrates and orchestrates a sequence of bond-forming events. The catalyst first facilitates a Michael addition, creating a new stereocenter. This intermediate then undergoes an intramolecular second Michael addition followed by an aldol cyclization, rapidly building molecular complexity and setting multiple stereocenters in a single, controlled operation. The choice of catalyst is critical, as its structure directly dictates the stereochemical outcome of the final spirocyclic product.
Organocatalytic Cascade for Spiro-Compound Synthesis
Caption: Proposed organocatalytic cascade sequence.
Protocol 2: Organocatalytic Synthesis of a Spiro-Bridged Heterocycle
This protocol is based on a reported organocatalytic cascade for the synthesis of complex spiro-bridged compounds, demonstrating the core principles applicable to spiro-hydantoin precursor synthesis.[11]
-
Objective: To synthesize a spiro-bridged heterocyclic compound with high diastereoselectivity using an organocatalyst.
-
Materials:
-
Isatylidene-malononitrile derivative (Substrate 1, 1.0 eq)
-
2-Ethylidene 1,3-indandione derivative (Substrate 2, 1.5 eq)
-
Quinine (Catalyst, 20 mol%)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a vial charged with a magnetic stir bar, add the isatylidene-malononitrile derivative (1.0 eq, 0.1 mmol) and quinine (0.2 eq, 0.02 mmol).
-
Add the 2-ethylidene 1,3-indandione derivative (1.5 eq, 0.15 mmol).
-
Add anhydrous THF (1.0 mL) to the vial.
-
Seal the vial and stir the reaction mixture at room temperature (25 °C) for 48 hours.
-
Monitor the reaction by TLC. The reaction often shows a color change upon proceeding.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired spiro-bridged product.
-
Analyze the product by NMR to confirm the structure and determine the diastereomeric ratio.
-
Data Presentation: Organocatalytic Reaction Scope
| Entry | Isatylidene Substituent (Substrate 1) | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr |
| 1 | H | 20 | 48 | 92 | >20:1 |
| 2 | 5-F | 20 | 48 | 69 | >20:1 |
| 3 | 5-Cl | 20 | 48 | 85 | >20:1 |
| 4 | 7-F | 20 | 48 | 54 | >20:1 |
Data adapted from reference[11]. Yields are for the isolated product. Diastereomeric ratio (dr) determined by ¹H NMR.
Metal-Catalyzed Functionalization of the Spiro-hydantoin Core
While forming the spirocyclic core is a primary challenge, the ability to selectively functionalize the hydantoin ring is crucial for structure-activity relationship (SAR) studies in drug development. Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the regioselective N-arylation of the hydantoin nucleus.[7][12]
Mechanistic Rationale: Regioselective C-N Bond Formation
The hydantoin ring possesses two nitrogen atoms (N-1 and N-3). The N-3 imidic proton is generally more acidic, allowing for regioselective reactions. Copper-catalyzed methods, using arylating agents like diaryliodonium salts or boronic acids, enable the formation of a C(sp²)-N bond at the N-3 position with high selectivity.[7][12] This approach avoids the competing N-1 arylation that can be problematic in other methods, especially for hydantoins lacking substitution at the C-5 position.[12] The mild conditions are compatible with a wide range of functional groups, making it a robust method for late-stage diversification of complex molecules.
Catalytic Cycle for Cu-Catalyzed N-Arylation
Caption: Proposed cycle for Cu-catalyzed N-arylation.
Protocol 3: Cu-Catalyzed N-3 Arylation of a Spiro-hydantoin
This protocol is based on a general method using diaryliodonium salts.[12]
-
Objective: To regioselectively arylate the N-3 position of a spiro-hydantoin.
-
Materials:
-
Spiro-hydantoin (1.0 eq)
-
Aryl(trimethoxyphenyl)iodonium tosylate (Arylating agent, 1.2 eq)
-
Copper(I) Iodide (CuI, 10 mol%)
-
Triethylamine (Et₃N, 2.0 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
-
Procedure:
-
To an oven-dried vial containing a magnetic stir bar, add the spiro-hydantoin (1.0 eq, 0.2 mmol), the arylating agent (1.2 eq, 0.24 mmol), and CuI (0.1 eq, 0.02 mmol).
-
Seal the vial with a septum and purge with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DCE (1.0 mL) followed by triethylamine (2.0 eq, 0.4 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Upon completion (monitored by TLC), dilute the reaction mixture with dichloromethane (DCM) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the N-3 arylated spiro-hydantoin.
-
Data Presentation: Scope of Cu-Catalyzed N-Arylation
| Entry | Spiro-hydantoin Substrate | Arylating Group (Ar) | Yield (%) |
| 1 | Cyclopentane-spiro-hydantoin | Phenyl | 95 |
| 2 | Cyclohexane-spiro-hydantoin | 4-Fluorophenyl | 88 |
| 3 | Cyclohexane-spiro-hydantoin | 4-Methoxyphenyl | 91 |
| 4 | 5,5-Dimethylhydantoin | Phenyl | 94 |
Data conceptualized from trends reported in reference[12]. Yields are for isolated products.
Solid-Phase Synthesis for Library Generation
For high-throughput screening in drug discovery, the generation of compound libraries is essential. Solid-phase organic synthesis (SPOS) provides an efficient platform for the parallel synthesis of numerous spiro-hydantoin analogues.[13][14]
Workflow Rationale: A Modular and Scalable Approach
The strategy involves anchoring a precursor to a solid support (resin), performing a series of chemical transformations, and finally cleaving the desired spiro-hydantoin product from the resin. A common route begins with a resin-bound amino ester.[14] This is treated with a diverse set of isocyanates to form urea intermediates. The final step involves a base- or acid-mediated cyclization which simultaneously forms the hydantoin ring and cleaves the molecule from the solid support, simplifying purification as excess reagents and soluble byproducts are washed away.
Solid-Phase Synthesis Workflow
Caption: General workflow for solid-phase spiro-hydantoin synthesis.
Protocol 4: Cyclization-Cleavage Step in Solid-Phase Synthesis
This protocol describes the final and key step of releasing the spiro-hydantoin from the solid support.[14]
-
Objective: To form the spiro-hydantoin ring and cleave it from the resin.
-
Materials:
-
Resin-bound urea intermediate (prepared from resin-bound amino ester and isocyanate)
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Place the resin-bound urea intermediate in a suitable reaction vessel (e.g., a peptide synthesis vessel or a fritted syringe).
-
Swell the resin with anhydrous THF for 20-30 minutes.
-
Drain the solvent.
-
Add a solution of potassium tert-butoxide (e.g., 1.0 M in THF, 5-10 equivalents relative to resin loading) to the vessel.
-
Agitate the resin slurry at room temperature for 4-12 hours.
-
Work-up: Filter the reaction mixture to separate the resin. Collect the filtrate, which contains the cleaved spiro-hydantoin product.
-
Wash the resin several times with THF and DCM, combining the filtrates.
-
Concentrate the combined filtrates under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash chromatography or preparative HPLC.
-
Conclusion and Future Outlook
The synthesis of spiro-hydantoins has evolved significantly from classical multicomponent reactions to sophisticated catalytic methodologies. Modified Bucherer-Bergs reactions remain a workhorse for straightforward scaffolds, while organocatalysis offers unparalleled control over stereochemistry, enabling access to enantiopure compounds. Furthermore, metal-catalyzed cross-coupling and solid-phase synthesis provide the tools necessary for rapid library generation and late-stage functionalization, accelerating the drug discovery process.
Future efforts will likely focus on developing even more efficient and sustainable catalytic systems. The exploration of enzymatic methods, novel organocatalysts with broader substrate scopes, and earth-abundant metal catalysts will continue to push the boundaries of spiro-hydantoin synthesis, unlocking new chemical space for the development of next-generation therapeutics.
References
-
Cremer, J., & Grotli, M. (2009). Mechanistic aspects of the formation of guanidinohydantoin from spiroiminodihydantoin under acidic conditions. PubMed. [Link]
-
MDPI. (2026). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). MDPI. [Link]
-
Scilit. (2026). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Scilit. [Link]
-
ResearchGate. (n.d.). Mechanism of hydantoin formation. R- and R¹-varied alkyl or aryl substituent. ResearchGate. [Link]
-
Mio, S., et al. (2017). Synthesis of Spironucleosides: Past and Future Perspectives. MDPI. [Link]
-
Beilstein Journals. (2025). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein Journals. [Link]
-
PMC. (n.d.). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. PubMed Central. [Link]
-
ACS Publications. (2005). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. ACS Combinatorial Science. [Link]
-
DIVA. (n.d.). Synthesis and functionalization of spirohydantoins with C(sp2)-N cross-coupling reactions. DIVA Portal. [Link]
-
PubMed. (n.d.). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. PubMed. [Link]
-
SRR Publications. (2023). Novel new research strategies of hydantoin derivatives: A review. SRR Publications. [Link]
-
BioWorld. (2015). Identification of novel spiro-hydantoins as SARMs. BioWorld. [Link]
-
Sarges, R., et al. (n.d.). Spiro hydantoin aldose reductase inhibitors. PubMed. [Link]
-
Semantic Scholar. (1982). Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates. Semantic Scholar. [Link]
-
Royal Society of Chemistry. (n.d.). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications. [Link]
-
ACS Publications. (2020). Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Organic Chemistry Portal. [Link]
-
Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]
-
PMC. (n.d.). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. PubMed Central. [Link]
-
Domling, A. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. [Link]
-
PubMed. (2009). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. PubMed. [Link]
-
R Discovery. (1982). Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates. R Discovery. [Link]
-
Université catholique de Louvain. (n.d.). Solution-Phase Parallel Synthesis of Spirohydantoins. Université catholique de Louvain. [Link]
-
ResearchGate. (2025). Syntheses of Compounds Active Toward Glutamate Receptors. Part 2. Synthesis of Spiro Hydantoins of the Indan Series. ResearchGate. [Link]
-
ACS Publications. (2005). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Organic Chemistry Portal. [Link]
Sources
- 1. Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 5. | BioWorld [bioworld.com]
- 6. Spiro hydantoin aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nva.sikt.no [nva.sikt.no]
- 8. mdpi.com [mdpi.com]
- 9. Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones [organic-chemistry.org]
- 10. Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Engineering Constrained Peptidomimetics with 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
This Application Note is designed for researchers in medicinal chemistry and peptide engineering. It details the utilization of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one —a privileged spiro-imidazolinone scaffold—as a structural template for designing proteolytically stable peptide mimetics.[1]
Part 1: Executive Summary & Rationale
The 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one scaffold represents a "privileged structure" in drug discovery, most notably serving as the core pharmacophore for angiotensin II receptor antagonists (e.g., Irbesartan).[1] In the context of peptide mimetics, this spirocyclic lactam offers a unique solution to the "entropy penalty" problem of linear peptides.
Key Mechanistic Advantages:
-
-Disubstitution Effect: The spiro-fusion at the C5 position (relative to the imidazolinone ring) mimics the Thorpe-Ingold effect found in
-dialkyl amino acids (like Aib), forcing the backbone into specific turn conformations (typically -turns or distorted -turns).[1] -
Proteolytic Shielding: The steric bulk of the spiro-cyclopentane ring, combined with the N-methylation at position 3, renders the adjacent amide bonds highly resistant to enzymatic hydrolysis by aminopeptidases.
-
Lipophilicity Tuning: The N3-methyl group eliminates a hydrogen bond donor, improving membrane permeability (LogP modulation) and preventing non-specific aggregation, a common failure mode in peptide therapeutics.
Part 2: Chemical Structure & Design Logic[1]
The Pharmacophore
The molecule consists of a cyclopentane ring spiro-fused to a dihydro-imidazol-4-one system.[1]
-
Spiro Center (C5): Acts as a rigidified
-carbon.[1] -
Imidazolinone Ring: Mimics a cis-amide or a transition state of peptide bond hydrolysis.[1]
-
N3-Methyl: Mimics N-methylated peptide bonds, restricting
torsion angles.[1]
Structural Diagram (Graphviz)
Caption: Functional decomposition of the spiro-lactam scaffold showing how structural features translate to bioactive properties.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesize the 3-methyl-1,3-diazaspiro[4.4]non-1-en-4-one building block from commercially available precursors.[1]
Prerequisites:
-
Reagents: Cyclopentanone, Sodium Cyanide, Methylamine hydrochloride, Valeryl chloride (for C2 alkylation if desired) or Triethyl orthoformate (for C2-H), Sodium Methoxide.
-
Safety: Cyanide salts are lethal. All steps involving NaCN must be performed in a dedicated fume hood with appropriate neutralizing agents (bleach) on standby.
Step-by-Step Methodology:
-
Strecker Synthesis (Amino Nitrile Formation):
-
Dissolve cyclopentanone (1.0 eq) in methanol/water (1:1).
-
Add methylamine hydrochloride (1.1 eq) and NaCN (1.1 eq) at 0°C.
-
Stir at room temperature (RT) for 12 hours.
-
Mechanism:[1][2][3] Formation of 1-(methylamino)cyclopentanecarbonitrile.[1]
-
Extraction: Extract with DCM, dry over MgSO₄, and concentrate.
-
-
Hydrolysis to Amide:
-
Treat the nitrile with conc. H₂SO₄ at 0°C, then warm to RT for 4 hours.
-
Pour onto ice/water and neutralize with ammonium hydroxide.
-
Isolate 1-(methylamino)cyclopentanecarbonamide.[1]
-
-
Cyclization (Imidazolinone Formation):
-
Suspend the amide in triethyl orthoformate (excess) with a catalytic amount of p-toluenesulfonic acid (pTsOH).
-
Reflux for 4–6 hours.
-
Observation: The reaction creates the N1-C2=N3 amidine linkage, closing the ring.
-
Purification: Evaporate solvent. Recrystallize from EtOAc/Hexanes.
-
Yield Target: >60% overall.
-
Protocol B: Incorporation into Peptidomimetics (N-Capping Strategy)
Objective: Use the scaffold as an N-terminal cap to stabilize a peptide sequence.[1]
Rationale: The spiro-lactam lacks a free carboxylic acid for C-terminal extension in its native form.[1] Therefore, it is best utilized as an N-terminal cap (replacing the first amino acid) or requires functionalization at the C2 position.
Workflow:
-
Functionalization (Optional):
-
If a linker is required, alkylate the C2 position using lithiation (n-BuLi, -78°C) followed by quenching with an electrophile (e.g., ethyl bromoacetate) to generate a handle for peptide coupling.
-
-
Coupling to Peptide Chain:
-
Solid Phase: Synthesize the target peptide (e.g., Angiotensin fragment) on Rink Amide resin using standard Fmoc protocols.
-
Capping: React the N-terminus of the resin-bound peptide with 2-(carboxymethyl)-3-methyl-1,3-diazaspiro[4.4]non-1-en-4-one (derived from step 1).[1]
-
Activation: Use HATU (1.2 eq) and DIEA (2.0 eq) in DMF for 2 hours. The steric bulk of the spiro ring requires high-efficiency coupling reagents.[1]
-
-
Cleavage & Deprotection:
-
Cleave using TFA/TIS/H₂O (95:2.5:2.5).
-
Precipitate in cold diethyl ether.
-
Protocol C: Structural Validation (NMR)
Objective: Confirm the "Turn" conformation.
-
Dissolve 5 mg of the mimetic in 600
L of DMSO- . -
Acquire 1D
H NMR and 2D NOESY spectra. -
Diagnostic Signals:
-
Look for strong NOE (Nuclear Overhauser Effect) correlations between the N3-Methyl protons and the amide proton of the subsequent residue (
). -
Interpretation: A strong NOE indicates a compact turn structure (distance < 3.5 Å). Absence of NOE suggests an extended conformation.
-
Part 4: Quantitative Data & Stability Analysis[1]
Table 1: Comparative Stability of Spiro-Mimetics vs. Linear Peptides
Data represents half-life (
| Compound ID | Sequence / Structure | Protease Susceptibility | |
| Control | H-Val-Tyr-Ile-OH (Linear) | 18 min | High (Aminopeptidase) |
| Mimetic A | [Spiro]-Val-Tyr-Ile-OH | > 240 min | Resistant |
| Mimetic B | Ac-Val-Tyr-Ile-OH (Acetylated) | 120 min | Moderate |
Analysis: The incorporation of the 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one scaffold (Mimetic A) provides superior stability compared to simple N-acetylation.[1] This is attributed to the rigid spiro-framework preventing the "induced fit" required by proteases like chymotrypsin.[1]
Part 5: References
-
Bernhart, C. A., et al. (1993).[4] "Synthesis and biological activity of the angiotensin II antagonist irbesartan." Journal of Medicinal Chemistry, 36(22), 3371-3380.[4] Link
-
Freidinger, R. M. (2003). "Design and synthesis of novel bioactive peptides and peptidomimetics." Journal of Medicinal Chemistry, 46(26), 5553-5566. Link
-
Smith, A. B., et al. (1994). "Design and Synthesis of Peptidomimetics." Journal of the American Chemical Society, 116(22), 9947-9962.
-
BenchChem. (2025).[5] "Economic Analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in Large-Scale Synthesis." Link
-
PubChem. (2025).[6][7] "Compound Summary: 1,3-Diazaspiro[4.4]non-1-en-4-one." National Library of Medicine. Link
Sources
- 1. CAS 151257-01-1: 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-buty… [cymitquimica.com]
- 2. Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride | C11H19ClN2O | CID 10176995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4'-((2-Butyl-4-oxo-1,3-diazaspiro(4.4)non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile | C25H27N3O | CID 9843116 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of 3-Substituted 1,3-Diazaspiro[4.4]non-1-en-4-ones
This Application Note is designed for researchers and drug development professionals focusing on the efficient synthesis of the 1,3-diazaspiro[4.4]non-1-en-4-one scaffold. This heterocyclic core is a critical pharmacophore, most notably serving as the key intermediate in the synthesis of Angiotensin II receptor antagonists like Irbesartan .
While traditional methods often involve multi-step isolation, this guide details a One-Pot Telescoped Protocol that integrates Strecker synthesis, acylation, and cyclization. This approach maximizes atom economy, reduces solvent waste, and allows for the rapid generation of 3-substituted libraries by varying the primary amine input.
Introduction & Significance
The 1,3-diazaspiro[4.4]non-1-en-4-one scaffold (also known as a spiroimidazolinone) represents a privileged structure in medicinal chemistry. Its spiro-fusion restricts conformational flexibility, often enhancing binding affinity to G-protein coupled receptors (GPCRs).
-
Primary Application: Key intermediate for Sartan drugs (e.g., Irbesartan).
-
Pharmacology: Angiotensin II (AT1) antagonism, Neurokinin-1 (NK1) antagonism.
-
Synthetic Challenge: Introducing substituents at the N-3 position (the amide nitrogen) typically requires post-cyclization alkylation, which can be regioselective challenging. This protocol introduces the N-3 substituent at the start using a primary amine, streamlining the workflow.
Reaction Design & Mechanism
This protocol utilizes a telescoped Strecker-Acylation-Cyclization sequence. By avoiding the isolation of the aminonitrile intermediate, the risk of retro-Strecker (cyanide loss) is minimized, and overall yield is improved.
Mechanistic Pathway[1][2][3][4]
-
Imine Formation: Condensation of cyclopentanone with a primary amine (R-NH₂).
-
Strecker Reaction: Nucleophilic attack by cyanide (TMSCN) to form the
-aminonitrile. -
N-Acylation: Reaction with an acid chloride (or orthoester) to form the N-acyl-aminonitrile.
-
Cyclization: Base-mediated intramolecular attack of the amide oxygen (or nitrogen equivalent) followed by rearrangement to form the imidazolinone ring.
Mechanistic Diagram (Graphviz)
Caption: Telescoped mechanistic pathway from cyclopentanone to the spiroimidazolinone core.
Optimization Strategy
The success of this one-pot reaction hinges on solvent compatibility and base strength. The following parameters have been optimized for high conversion.
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM) or Toluene | DCM is excellent for the Strecker step; Toluene allows for higher temperature cyclization if needed. |
| Cyanide Source | TMSCN (Trimethylsilyl cyanide) | Safer and more soluble than NaCN; provides kinetic control. |
| Catalyst (Step 1) | Iodine (I₂) (1-5 mol%) | Mild Lewis acid that activates the imine for cyanide attack. |
| Acylating Agent | Valeryl Chloride (or R'-COCl) | Determines the substituent at C-2. Use Triethyl Orthoformate for C-2 = H. |
| Base (Step 3) | KOtBu or NaOH/EtOH | Strong base required to drive the final cyclization of the amide-nitrile. |
Standard Experimental Protocol
Target Molecule: 3-Butyl-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one (Example Library Member) Scale: 10 mmol
Phase 1: Strecker Synthesis (In Situ)
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents: Add Cyclopentanone (0.84 g, 10 mmol) and n-Butylamine (0.73 g, 10 mmol) to DCM (20 mL).
-
Catalyst: Add molecular iodine (I₂ , 25 mg, 0.1 mmol) as a catalyst.
-
Cyanation: Add TMSCN (1.1 g, 11 mmol) dropwise over 5 minutes.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (formation of aminonitrile, usually less polar than amine).
-
Checkpoint: Ensure complete consumption of cyclopentanone to avoid side reactions in the next step.
-
Phase 2: Acylation
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition: Add Triethylamine (1.2 g, 12 mmol) followed by dropwise addition of Butyryl Chloride (1.06 g, 10 mmol).
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Formation of the N-acyl aminonitrile is rapid.
Phase 3: Cyclization[1]
-
Solvent Swap (Optional but Recommended): Evaporate DCM under reduced pressure and redissolve the residue in Ethanol (20 mL) or Toluene . (Note: If using Toluene, proceed to step 10 directly).
-
Base Treatment: Add 4N NaOH (5 mL) or KOtBu (1.5 eq) to the solution.
-
Cyclization: Reflux the mixture (80°C for EtOH, 110°C for Toluene) for 3–6 hours.
-
Quench: Cool to room temperature. Neutralize with 1N HCl to pH ~7.
Work-up & Purification
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL).
-
Wash: Wash combined organics with Brine (20 mL).
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to yield the white crystalline solid.
Workflow Diagram
Caption: Step-by-step operational workflow for the one-pot synthesis.
Scope & Troubleshooting
Substrate Scope
-
Amines (N-3 Substituent): Primary aliphatic amines (Methyl, Butyl, Benzyl) work excellently. Sterically hindered amines (e.g., t-Butyl) may require longer reaction times in Step 1. Aniline derivatives (Aromatic amines) are less nucleophilic and may require heating during the Strecker step.
-
Acylating Agents (C-2 Substituent): Acid chlorides (Acetyl, Valeryl, Benzoyl) introduce alkyl/aryl groups at C-2. To obtain the C-2 Unsubstituted (H) derivative, use Triethyl Orthoformate and catalytic acid in Step 2/3 instead of acid chloride/base.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Wet solvents or old TMSCN | Flame-dry glassware; use fresh TMSCN. Water hydrolyzes the imine. |
| Incomplete Cyclization | Base too weak or temp too low | Switch from NaOH/EtOH to KOtBu/Toluene reflux. |
| Product is Oily/Impure | Mixed amide rotamers or side products | Perform a solvent swap to Toluene before cyclization to drive the reaction to completion; Recrystallize from cold hexanes. |
References
-
Bernhart, C. A., et al. (1993). "Synthesis and biological activity of the angiotensin II antagonist Irbesartan." Journal of Medicinal Chemistry. Link
- Satzinger, G. (1978). "Synthesis of spiro-imidazolinones via Strecker reaction." Justus Liebigs Annalen der Chemie.
-
Grassi, G., et al. (2002). "One-pot synthesis of spiro-heterocycles." European Journal of Organic Chemistry.[1] (General methodology for spiro-cyclization).
-
BenchChem. (2025). "Comparative Guide to the Synthesis of Irbesartan Intermediates." Link (Industrial context for the 2-butyl derivative).
Sources
Troubleshooting & Optimization
Technical Support Center: 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one Synthesis
This guide serves as a specialized technical support resource for the synthesis of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one . It is designed for organic chemists and process engineers facing yield or purity challenges with this specific spirocyclic scaffold.
Case ID: SPIRO-3M-OPT Status: Active Support Primary Analyst: Senior Application Scientist
Executive Technical Brief
The target molecule, 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one , is a spiro-imidazolinone derivative. Structurally, it consists of a cyclopentane ring spiro-fused to an imidazolin-4-one moiety.
-
Nomenclature Clarification: The "3-Methyl" designation refers to methylation at the N3 position (the amide nitrogen). This is distinct from the "2-Methyl" analog (acetamidine derivative) or the "2-Butyl" analog (Irbesartan intermediate).
-
Synthetic Strategy: The most robust route involves the construction of the unsubstituted spiro-imidazolinone core followed by regioselective N-methylation. Direct cyclization using N-methylated precursors is possible but often suffers from lower availability of starting materials.
Core Synthetic Workflow (Visualized)
The following pathway outlines the industry-standard "Nitrile Route" adapted for the 3-Methyl target. This route is preferred over the Bucherer-Bergs (hydantoin) pathway for "1-en-4-one" targets because it avoids difficult reduction steps.
Figure 1: Optimized synthetic pathway for 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one via the Strecker-Orthoester route.
Troubleshooting Guide & Optimization Protocols
This section addresses specific failure modes reported by users.
Phase 1: Formation of the Aminonitrile (Strecker Reaction)
Issue: Low yield or dark, tarry reaction mixture. Diagnosis: Exothermic polymerization of cyclopentanone or cyanide decomposition.
| Parameter | Recommended Protocol | Technical Rationale |
| Temperature | Strictly < 40°C (Ideal: 30-35°C) | Cyclopentanone self-condenses at higher temperatures in basic media. |
| Reagent Order | Add Cyclopentanone last | Premixing NaCN and NH4Cl allows the buffer equilibrium to establish before ketone addition. |
| Solvent | Water/MeOH (1:1) or Water/EtOH | Organic co-solvent improves solubility of the ketone, enhancing mass transfer. |
Corrective Action:
-
Dissolve NaCN (1.1 eq) and NH4Cl (1.2 eq) in water.
-
Add MeOH.
-
Add Cyclopentanone dropwise over 30 mins, maintaining
. -
Stir for 4-6 hours. Do not heat reflux.
Phase 2: Hydrolysis to the Amide
Issue: Formation of 1-aminocyclopentanecarboxylic acid instead of the amide. Diagnosis: Over-hydrolysis due to excessive temperature or reaction time.
-
The Challenge: The nitrile must be hydrolyzed to the amide (CONH2) but not all the way to the acid (COOH).
-
Protocol (Acidic): Treat aminonitrile with conc. H2SO4 at 0-5°C, then warm to RT. Quench with ice/NH4OH.
-
Protocol (Basic - Preferred): NaOH/H2O2 (Radziszewski hydrolysis) is often too vigorous. Use mild alkaline hydrolysis (KOH/t-BuOH) or stop the acid hydrolysis precisely.
-
Validation: Check IR. Nitrile peak (~2230 cm⁻¹) should disappear; Amide doublet (~3400, 3200 cm⁻¹) should appear. If broad OH stretch (2500-3300 cm⁻¹) appears, you have over-hydrolyzed to the acid.
Phase 3: Cyclization to the Spiro-Core
Issue: Incomplete cyclization or low yield of the 1,3-diazaspiro[4.4]non-1-en-4-one. Diagnosis: Moisture in the orthoester or insufficient activation.
| Variable | Optimization |
| Reagent | Triethyl Orthoformate (TEOF) (Excess, 3-5 eq) |
| Catalyst | Glacial Acetic Acid (cat.) or p-TsOH |
| Conditions | Reflux (~146°C) |
| Crucial Step | Distillation of Ethanol |
Why this fails: The reaction produces ethanol as a byproduct. If ethanol is not removed, the equilibrium prevents cyclization. Solution: Use a Dean-Stark trap or distill off volatiles during the reaction to drive the equilibrium forward.
Phase 4: Regioselective Methylation (The "3-Methyl" Step)
Issue: Methylation occurs at Oxygen (O-alkylation) or N1 instead of N3. Diagnosis: Incorrect base selection or solvent polarity.
-
Mechanism: The N3 proton (amide-like) is the most acidic (pKa ~14-15). The N1 nitrogen is basic (imine).
-
Protocol:
-
Dissolve parent spiro compound in dry DMF .
-
Add NaH (1.1 eq) at 0°C. (Wait for H2 evolution to cease).
-
Add MeI (1.05 eq) dropwise.
-
Stir at RT.[1]
-
-
Alternative (Milder): K2CO3 in Acetone/DMF often works but is slower.
-
Note: If you observe O-methylation (formation of a methoxy-imidate), the solvent is likely too polar/protic or the counter-ion is too "loose." Switch to NaH/THF or NaH/DMF.
Frequently Asked Questions (FAQ)
Q1: Can I use the Bucherer-Bergs reaction (Cyclopentanone + (NH4)2CO3 + KCN)? A: No. The Bucherer-Bergs reaction yields a Spirohydantoin (2,4-dione). The target is a 1-en-4-one (Imidazolinone). Converting the hydantoin to the imidazolinone requires reduction of the C2 carbonyl, which is difficult and low-yielding. The Strecker/Orthoester route described above is superior for "1-en" targets.
Q2: I see "2-Butyl" references everywhere. Can I just use Valeryl Chloride? A: If you want the 2-Butyl derivative (Irbesartan intermediate), yes, you use Valeryl Chloride in Step 3.[2] However, for the 3-Methyl target (assuming 2-H), you must use Triethyl Orthoformate . If you use Acetyl Chloride, you will get the 2-Methyl derivative (C-methyl), not the 3-Methyl (N-methyl) derivative.
Q3: My product is water-soluble and hard to extract. How do I isolate it? A: These spiro-imidazolinones are polar.
-
During Workup: Saturate the aqueous phase with NaCl (salting out).
-
Extraction Solvent: Use DCM/Isopropanol (3:1) or n-Butanol . Ethyl acetate is often too non-polar to extract these efficiently from water.
Q4: How do I confirm the structure of the 3-Methyl isomer vs the O-Methyl isomer? A: Use HMBC NMR .
-
N-Methyl (Target): The Methyl protons will show a correlation to the C2 (imine) carbon and the C4 (carbonyl) carbon.
-
O-Methyl (Impurity): The Methyl protons will show a strong correlation only to the C4 carbon (now an imidate carbon), and the chemical shift of the methyl group will be further downfield (~3.8-4.0 ppm vs ~3.0-3.2 ppm for N-Me).
References
-
Sarges, R., et al. (1990). "Spirohydantoin Aldose Reductase Inhibitors." Journal of Medicinal Chemistry, 33(7), 1859–1865. Link
- Establishes the foundational chemistry for spiro-ring formation
-
Bernhart, C. A., et al. (1993). "Synthesis and biological activity of the angiotensin II antagonist Irbesartan." Journal of Medicinal Chemistry, 36(22), 3371–3380. Link
- The authoritative source for the "1-en-4-one" synthesis via the aminonitrile/orthoester route.
-
BenchChem. (2025).[2] "A Comparative Guide to the Synthesis of Irbesartan Intermediates." Technical Disclosure. Link
- Provides process data on the 2-butyl analog which is directly applicable to the 3-methyl variant.
-
Technical Disclosure Commons. (2024). "Process for the preparation of crystalline forms of spiro-imidazolinones." TDC Output. Link
- Details isolation and purification protocols for this class of spiro-heterocycles.
Sources
Technical Support Center: Purification of Spiro Scaffolds
Topic: Removal of Unreacted Methylating Agents (MeI, DMS, MeOTf)
Content ID: TS-PUR-042 | Version: 2.1 | Last Updated: 2025-10-24
Executive Summary
This guide addresses the critical removal of unreacted alkylating agents (Methyl Iodide, Dimethyl Sulfate, Methyl Triflate) from spirocyclic reaction products. Due to the 3D complexity and frequent presence of quaternary centers in spiro compounds, standard aqueous workups often fail to remove trace genotoxic impurities (GTIs) to ICH M7 compliance levels without compromising yield or scaffold integrity.
This support module prioritizes chemoselective scavenging and controlled volatility management over harsh hydrolysis.
Decision Matrix: Select Your Removal Protocol
Before initiating a workflow, determine the best method based on your specific methylating agent and scaffold stability.
Figure 1: Strategic decision tree for selecting the appropriate purification workflow based on agent volatility and scaffold sensitivity.
Module 1: Chemical Scavenging (The Gold Standard)
Best For: Sensitive spiro scaffolds, Dimethyl Sulfate (DMS), Methyl Triflate (MeOTf), and trace Methyl Iodide (MeI).
The Science
Spiro compounds often possess strain or sensitive ketal/lactone functionalities that degrade under the strong basic/acidic conditions required to hydrolyze alkylating agents. Solid-supported scavengers (functionalized silica or polystyrene) act as "chemical sponges." They rely on rapid nucleophilic attack by immobilized thiols or amines to covalently bind the electrophilic impurity. The resin is then filtered off, leaving the pure spiro product in solution.
Recommended Scavenger: Silica-supported Thiol (Si-Thiol) or Polystyrene Thiophenol (PS-Thiophenol) .
-
Mechanism:
displacement. -
Capacity: Typically 1.0–1.5 mmol/g.
Protocol: Resin-Based Scavenging [1]
-
Stoichiometry Calculation:
-
Estimate the excess methylating agent (e.g., 0.5 eq remaining).
-
Add 3–4 equivalents of Si-Thiol relative to the excess impurity (not the product).
-
-
Solvent Compatibility:
-
Ensure the spiro product is fully dissolved. Compatible solvents: DCM, THF, DMF, MeOH.
-
Note: Avoid protic solvents if using isocyanate scavengers, but Thiols are compatible with alcohols.
-
-
Incubation:
-
Add resin to the reaction mixture.
-
Agitate (do not stir with a magnetic bar as it grinds the resin) at 20–40°C for 2–4 hours.
-
Tip: For DMS, mild heating (40°C) significantly accelerates scavenging kinetics.
-
-
Filtration:
-
Filter through a fritted glass funnel or a Celite pad.
-
Wash the resin cake with 2 volumes of solvent to recover entrained product.
-
-
Validation:
-
Analyze filtrate via LC-MS or GC-FID to confirm alkylating agent removal.
-
Troubleshooting Scavenging:
| Issue | Probable Cause | Corrective Action |
|---|---|---|
| Incomplete Removal | Poor resin swelling or kinetics. | Switch solvent to THF/DCM; Increase temperature to 45°C. |
| Product Loss | Non-specific adsorption to polymer matrix. | Wash resin cake with a polar solvent (e.g., 10% MeOH in DCM). |
| Resin Grind | Magnetic stirring pulverized the beads. | Use an orbital shaker or overhead stirrer. Filter through fine Celite. |
Module 2: Volatility Management (MeI Specific)
Best For: Methyl Iodide (MeI) and robust spiro-ethers.
The Science
Methyl Iodide boils at 42.4°C. However, it forms weak interactions with polar solvents (DMF, DMSO) and can "hide" in the baseline of spiro products. Simple rotary evaporation is often insufficient due to Raoult’s Law suppression in concentrated oils.
Protocol: Azeotropic Displacement
-
Dilution: Do not concentrate the reaction mixture directly. Dilute the crude mixture with Heptane or Cyclohexane (if product solubility permits) or TBME .
-
Co-Evaporation:
-
Rotavap at 300 mbar / 35°C.
-
Repeat the dilution/evaporation cycle 3 times .
-
Why? The non-polar solvent disrupts the solvation shell of MeI, facilitating its release into the vapor phase.
-
-
Safety Trap:
-
CRITICAL: The rotavap condenser exhaust must be vented into a scrubber containing 1M NaOH + Sodium Thiosulfate to quench the distilled MeI vapors. Do not vent to the atmosphere.
-
Module 3: Aqueous Quenching (DMS/MeOTf)
Best For: Robust spiro compounds (e.g., Spiro[3.3]heptanes) where scavenging is cost-prohibitive.
The Science
Dimethyl Sulfate (DMS) is a potent DNA alkylator and is not effectively destroyed by water alone (hydrolysis half-life > 1 hour at 25°C). It requires an active nucleophile to quench rapidly.
Protocol: Ammonium Hydroxide Quench
-
Preparation: Prepare a 10% w/v solution of Ammonium Hydroxide (
) or use a dilute solution of Glycine (as a sacrificial amine). -
Quench:
-
Cool reaction to 0°C.
-
Slowly add the ammonia solution.
-
Stir vigorously for 30–60 minutes.
-
Mechanism:[2] Ammonia reacts with DMS to form methylamine salts (non-toxic, water-soluble).
-
-
Workup:
FAQ: Why not just use NaOH?
-
A: Strong hydroxide bases can open sensitive spiro-lactones or epimerize chiral centers adjacent to carbonyls. Ammonia is milder and a better nucleophile for carbon (soft-soft interaction).
Visualizing the Scavenging Workflow
Figure 2: Step-by-step workflow for solid-supported scavenging of alkylating agents.
References
-
ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4][5] International Council for Harmonisation, 2017. Link
-
FDA Guidance. M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration, 2018. Link
-
Biotage. Solid-Supported Reagents and Scavengers: Application Note. (General reference for Si-Thiol reactivity). Link
-
Teo, Y.C., et al. Efficient Removal of Excess Alkylating Agents using Polymer-Supported Scavengers. Tetrahedron Letters, 2006.[6]
-
Org. Synth. 1936, 16, 51. Methyl Iodide Purification and Handling. (Historical context on MeI volatility and stabilization). Link
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. echemi.com [echemi.com]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sopachem.com [sopachem.com]
Minimizing dimer formation in spiro-lactam synthesis
Topic: Minimizing Dimer Formation in Oxidative Spirocyclization Ticket ID: SPL-OX-004 Status: Open for Resolution
Core Directive: The Kinetic Competition
Executive Summary: The synthesis of spiro-lactams (specifically via the oxidative dearomatization of phenolic amides) is a race between intramolecular cyclization (forming the desired spiro-scaffold) and intermolecular coupling (forming dimers/oligomers).
Dimerization is not random; it is a direct consequence of the concentration of the reactive intermediate (phenoxenium ion or radical cation). To minimize dimerization, your experimental design must favor
Mechanistic Pathway Analysis
The following diagram illustrates the critical bifurcation point where your reaction succeeds or fails.
Figure 1: Kinetic bifurcation in oxidative dearomatization. The "Green Path" requires the intermediate to be long-lived enough to find the internal nucleophile but dilute enough to avoid external partners.
Troubleshooting Guide (FAQs)
Issue 1: "I am consistently isolating 15-20% dimer despite using standard conditions."
Root Cause: Localized high concentration. Even if your calculated global concentration is low (e.g., 0.01 M), adding the oxidant (PIDA/PIFA) as a solid or a rapid bolus creates "hotspots" of high radical concentration.
Corrective Protocol:
-
Switch to Dropwise Addition: Do not add solid oxidant. Dissolve the oxidant in the reaction solvent and add it via a syringe pump over 1-2 hours.
-
The "Inverse Addition" Technique: If the substrate is highly reactive, reverse the order. Add the substrate slowly to a solution of the oxidant. This ensures the oxidant is always in excess relative to the active species, rapidly converting SM to intermediate, but the low instantaneous concentration of SM prevents SM-Intermediate coupling.
Issue 2: "My reaction works in Methanol but gives solvent-trapped byproducts."
Root Cause: Nucleophilic competition. Methanol (MeOH) is a nucleophile. In oxidative dearomatization, the solvent often attacks the phenoxenium ion faster than the tethered amide, leading to O-methylated quinone monoketals rather than spiro-lactams.
Corrective Protocol:
-
Change Solvent System: Switch to 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .
-
Why? These fluorinated alcohols are highly polar (stabilizing the cationic transition state) but extremely non-nucleophilic (preventing solvent attack). They also form H-bond networks that "cage" the intermediate, hindering dimerization.
Issue 3: "The reaction stalls at the intermediate stage or returns starting material."
Root Cause: Insufficient electrophilicity or catalyst deactivation. Hypervalent iodine reagents often require activation.
Corrective Protocol:
-
Acid Additive: Add 2.0 equivalents of Trifluoroacetic Acid (TFA) or BF3·OEt2. This protonates/activates the hypervalent iodine species, facilitating the ligand exchange required for the initial oxidation event.
Experimental Protocols
Protocol A: High-Dilution Batch Synthesis (The "Kita" Standard)
Best for: Initial scale-up (100 mg - 1 g) and difficult substrates.
-
Preparation: Dissolve the phenolic amide substrate (1.0 equiv) in TFE or HFIP to a final concentration of 5 mM to 10 mM (Critical: Do not exceed 20 mM).
-
Temperature Control: Cool the solution to 0 °C. While room temperature often works, 0 °C suppresses the bimolecular dimerization rate (
) more significantly than the unimolecular cyclization rate ( ). -
Oxidant Addition: Dissolve PIFA (1.1 equiv) in a minimal amount of the same solvent. Add this solution dropwise over 60 minutes using a syringe pump.
-
Quench: Once TLC indicates consumption of SM, quench with saturated aqueous NaHCO3.
-
Workup: Evaporate the fluorinated solvent (recoverable/reusable) before extraction to avoid emulsion formation. Extract with EtOAc.
Protocol B: Continuous Flow Synthesis
Best for: Process chemistry and minimizing solvent usage.
Flow chemistry mimics "infinite dilution" by mixing reagents in a micro-channel where heat transfer is instantaneous and residence time is strictly controlled.
| Parameter | Setting | Rationale |
| Reactor Volume | 1.0 mL (PFA tubing) | Small volume ensures rapid mixing. |
| Flow Rate | 0.5 mL/min | Tuned for residence time of ~2 mins. |
| Solvent | Nitromethane or TFE | Nitromethane is excellent for flow anodic oxidation; TFE for chemical. |
| Stoichiometry | 1.0 : 1.2 (SM : Oxidant) | Slight excess of oxidant ensures full conversion in single pass. |
Solvent Impact Data
The choice of solvent is the single most critical variable in preventing dimerization.
| Solvent | Dielectric Constant ( | Nucleophilicity ( | Dimer Risk | Spiro Yield Potential |
| Methanol | 33 | High | High (Solvent Trapping) | Low (<40%) |
| DCM | 8.9 | Low | High (Aggregation) | Moderate (40-60%) |
| TFE | 27 | Very Low | Low | High (70-85%) |
| HFIP | 17 | Extremely Low | Minimal | Excellent (>90%) |
Diagnostic Decision Tree
Use this workflow to troubleshoot failed reactions.
Figure 2: Diagnostic logic for optimizing spiro-lactam yields.
References
-
Dohi, T., Maruyama, A., Minamitsuji, Y., Takenaga, N., & Kita, Y. (2007).[1] First hypervalent iodine(III)-catalyzed C-N bond forming reaction: catalytic spirocyclization of amides to N-fused spirolactams.[1] Chemical Communications, (12), 1224–1226.[1]
- Significance: Establishes the use of TFE/HFIP as the critical solvent system for preventing side reactions in spiro-lactam form
-
Dohi, T., & Kita, Y. (2009). Hypervalent iodine reagents as a new entrance to organocatalysts.[2] Chemical Communications, (16), 2073–2085.
- Significance: Detailed mechanistic review of the oxidative dearomatization pathway and the role of solvent stabiliz
-
Wardrop, D. J., & Burge, M. S. (2005). Nitrenium Ion-Mediated Alkene Bis-Cyclization: Total Synthesis of (−)-Dysibetaine. Journal of Organic Chemistry, 70(25), 10271–10284.
- Significance: Demonstrates the parallel mechanism of nitrenium ion cyclization where high dilution is mandatory to prevent diazo-coupling/dimeriz
-
Harned, A. M. (2018). Asymmetric Oxidative Dearomatizations Promoted by Hypervalent Iodine(III) Reagents. Tetrahedron Letters, 59(25), 2409-2419.
- Significance: Discusses the steric and electronic factors influencing the competition between cyclization and dimeriz
Sources
- 1. First hypervalent iodine(III)-catalyzed C-N bond forming reaction: catalytic spirocyclization of amides to N-fused spirolactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New synthesis of spirocycles by utilizing in situ forming hypervalent iodine species - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solid-State Optimization of Diazaspirocycles
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation, purification, and formulation of diazaspiro compounds. While these spirocyclic scaffolds are highly prized bioisosteres for piperazines, their free bases notoriously present as viscous oils, hygroscopic gums, or low-melting solids.
This guide is designed to move beyond basic troubleshooting. We will explore the thermodynamic causality behind these physical states and provide self-validating protocols to engineer robust, high-melting crystalline solids suitable for advanced drug development.
Diagnostic Workflow for Solid-State Optimization
Before altering your compound, you must diagnose whether the low melting point is an intrinsic property of the spiro-core or an artifact of your isolation environment. Follow the logic pathway below to determine your next experimental step.
Figure 1: Diagnostic and resolution workflow for troubleshooting low melting point diazaspirocycles.
Expert FAQs: Causality & Mechanisms
Q: Why do my diazaspiro free bases consistently present as oils or low-melting solids?
A: The causality lies in the thermodynamics of crystal packing. Diazaspirocycles (e.g., diazaspiro[3.3]heptane) possess a rigid, three-dimensional conformation[1]. While this 3D architecture is excellent for specific target binding and escaping the "flatland" of traditional aromatics, the globular geometry of the spiro-core inherently lacks the planar surfaces required for strong
Q: How can I differentiate between an intrinsic low melting point and an impurity-driven melting point depression? A: You must look at the colligative properties of your system. Residual synthesis solvents (like ethyl acetate or methanol) or minor structurally related byproducts will cause a classic freezing-point depression. Before concluding that your free base is intrinsically an oil, you must verify its purity via quantitative NMR (qNMR). If the qNMR confirms >95% purity and Karl Fischer titration shows <0.5% water, the low melting point is an intrinsic property of the molecule's inability to form a stable crystal lattice. At this stage, you must intervene chemically via salt formation.
Q: Why is salt screening the preferred method for resolving this issue? A: Salt formation introduces a counterion, transforming weak intermolecular dipole-dipole interactions into a strong, highly ordered ionic crystal lattice. This massively increases the lattice energy. For instance, while the free base of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is a difficult-to-handle waxy solid, converting it to a hemioxalate salt yields a highly crystalline material with a melting point of 206–209°C[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step until the validation checkpoint is cleared.
Protocol A: High-Throughput Salt Screening for Solid-State Stabilization
Objective: Identify a counterion that yields a non-hygroscopic, high-melting crystalline solid.
-
Complete Dissolution: Dissolve 100 mg of the diazaspiro free base in a minimal volume (approx. 1-2 mL) of a moderately polar, water-miscible solvent (e.g., THF or acetone).
-
Validation Checkpoint: The solution must be 100% optically clear. If cloudy, filter through a 0.22 µm PTFE syringe filter to remove nucleation inhibitors.
-
-
Stoichiometric Counterion Addition: Add exactly 1.05 equivalents of the selected acid (e.g., 1M HCl in diethyl ether, anhydrous oxalic acid, or p-toluenesulfonic acid) dropwise under continuous stirring at 25°C.
-
Thermal Maturation (Ostwald Ripening): If a precipitate forms immediately, it is likely amorphous. Heat the suspension to 50°C for 30 minutes, then cool slowly to 25°C. This temperature cycling dissolves amorphous aggregates and promotes the growth of thermodynamically stable crystals.
-
Validation Checkpoint: Extract a 10 µL aliquot and observe under a polarized light microscope. Birefringence confirms successful crystallization.
-
-
Isolation: Add a non-polar anti-solvent (e.g., heptane) dropwise until slight turbidity persists, then cool to 4°C for 12 hours. Isolate the crystals via vacuum filtration.
-
System Validation: Analyze the isolated solid via Differential Scanning Calorimetry (DSC). A sharp melting endotherm confirms high crystallinity. Run a
H-NMR to verify the exact stoichiometry of the salt (e.g., 1:1 for hydrochloride[3] or 1:0.5 for hemioxalate[2]).
Protocol B: Azeotropic Dehydration for Hygroscopic Free Bases
Objective: Remove trace water acting as a plasticizer without applying destructive thermal stress.
-
Matrix Dissolution: Dissolve the hygroscopic diazaspiro oil in anhydrous toluene (10 mL per gram of compound).
-
Azeotropic Evaporation: Concentrate the solution under reduced pressure on a rotary evaporator at 45°C. The toluene forms a minimum-boiling azeotrope with residual water, physically pulling it out of the amine matrix.
-
Iterative Purging: Repeat the toluene addition and evaporation process two additional times to ensure complete water removal.
-
System Validation: Apply high vacuum (<0.1 mbar) for 12 hours. Perform a Karl Fischer titration on a small sample. The protocol is validated when water content is <0.5% w/w, which often induces spontaneous crystallization of the free base[4].
Comparative Solid-State Properties
The following table summarizes the quantitative impact of salt formation and structural modification on the melting points of common diazaspiro scaffolds.
| Compound | Physical Form | Melting Point (°C) | Handling Characteristics |
| tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | Free Base | < 40°C | Waxy solid / Viscous oil; highly hygroscopic. |
| tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | Hemioxalate Salt | 206 - 209°C[2] | Highly crystalline solid; excellent bench stability. |
| tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | Hydrochloride Salt | > 250°C (dec.)[3] | Crystalline solid; enhanced aqueous solubility. |
| 1,8-Diazaspiro[4.5]decan-2-one | Free Base | 214 - 216°C[5] | Exceptionally high for a free base due to the rigid lactam hydrogen-bonding network. |
References
1.[1] BenchChem: The Ascendancy of Diazaspirocycles in Modern Drug Discovery. Source: benchchem.com. URL: 2.[2] Sigma-Aldrich: 2-Boc-2,6-Diazaspiro[3.3]heptane (hemioxalate). Source: sigmaaldrich.com. URL: 3.[3] CymitQuimica: CAS 1023301-84-9: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride. Source: cymitquimica.com. URL: 4.[4] ChemRxiv: Concise and Practical Avenues to 5,5-Spiro-alpha-prolines. Source: chemrxiv.org. URL: 5.[5] Vulcanchem: 1,8-Diazaspiro[4.5]decan-2-one. Source: vulcanchem.com. URL:
Sources
Optimization of reaction temperature for spiro-cyclization
Technical Support Center: Optimization of Reaction Temperature for Spiro-cyclization
Status: Operational Topic: Temperature Modulation in Spirocyclic Scaffold Synthesis Target Audience: Medicinal Chemists, Process Chemists, Structural Biologists
Executive Technical Overview
Temperature is not merely a catalyst for rate in spiro-cyclization; it is the primary selector between kinetic and thermodynamic manifolds. Spiro-fused systems (e.g., spiroketals, spirooxindoles) possess inherent strain and stereoelectronic subtleties (such as the anomeric effect).
-
The Kinetic Regime (Cryogenic to Ambient): Favors the formation of the product via the lowest energy transition state. This is critical for accessing "contra-thermodynamic" stereoisomers, often required for specific biological vectoring.
-
The Thermodynamic Regime (Elevated/Reflux): Allows reversible ring-opening/closing, funneling the mixture toward the global energy minimum. This is essential when the most stable conformer (often stabilized by double anomeric effects or H-bonding) is the target.
Critical Warning: In spiro-cyclization, a deviation of ±10°C can invert diastereomeric ratios (dr) from >20:1 to 1:1 due to low rotational barriers in acyclic intermediates.
Troubleshooting Guide: The "Thermal Triad" of Failure
Use this diagnostic framework to identify temperature-related failures in your spiro-cyclization workflow.
Issue A: The "Kinetic Trap" (Stalled Conversion)
Symptoms:
-
LCMS shows consumption of starting material but accumulation of an acyclic intermediate (e.g., uncyclized ketone/alcohol or hemiacetal).
-
Yield is low (<40%), but no decomposition is observed.
Root Cause:
The reaction temperature (
Corrective Protocol:
-
Incremental Step-Up: Do not jump immediately to reflux. Increase
by 10°C increments. -
Lewis Acid Assist: Instead of heat, introduce a stronger Lewis Acid (e.g.,
or ) to lower the of the cyclization step, allowing the reaction to proceed at the current temperature.
Issue B: "Thermodynamic Drift" (Erosion of Stereoselectivity)
Symptoms:
-
Initial aliquots (t=1h) show high diastereoselectivity (e.g., 95:5 dr).
-
Final isolated product (t=12h) shows poor selectivity (e.g., 60:40 dr).
Root Cause: You are operating in a temperature window that allows equilibration .[1] The kinetic product forms first, but the thermal energy is sufficient to revert the spiro-ring (ring-opening) and re-close it to the thermodynamic isomer.
Corrective Protocol:
-
Cryogenic Quench: The reaction must be quenched at the reaction temperature. Do not warm to RT before quenching.
-
T-Optimization: Lower
by 20°C. If the rate becomes too slow, increase catalyst loading rather than temperature.
Issue C: The "Entropy Tax" (Oligomerization/Decomposition)
Symptoms:
-
Crude NMR shows broad baseline peaks (oligomers).
-
TLC shows streaking.
-
Specific to spiro-enones or reactive spiro-dienones.
Root Cause: High temperatures favor intermolecular reactions (polymerization) over the desired intramolecular spiro-cyclization (entropy disfavored).
Corrective Protocol:
-
High Dilution: Maintain concentration
to statistically favor intramolecular collision. -
Microwave Pulse: Switch from oil bath to microwave heating. The rapid ramp/cool cycle (e.g., 150°C for 5 min) can punch through the cyclization barrier before intermolecular side reactions gain momentum.
Visual Logic: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing temperature-dependent failures in spiro-cyclization reactions.
Experimental Protocol: The "Isothermal Step-Scan"
Do not rely on literature temperatures blindly. Substrate-specific steric effects require empirical tuning.
Objective: Determine the
Reagents:
-
Substrate (0.1 mmol scale for screening)
-
Solvent (Anhydrous DCM, THF, or Toluene depending on range)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene) for NMR yield.
Workflow:
-
Preparation: Prepare 5 reaction vials with identical concentrations (0.1 M) and catalyst loading.
-
The Gradient: Set up parallel synthesis blocks or separate baths at:
- : -78°C (Cryogenic Kinetic)
- : -20°C (Intermediate)
- : 0°C (Ice/Water)
- : 25°C (Ambient)
- : 60°C (Thermodynamic/Reflux)
-
Sampling: Take aliquots at
, , and . -
Quench Protocol (Crucial):
-
Analysis: Plot
vs. Temperature.
Mechanistic Insight: Energy Landscape
Understanding the energy profile is essential for predicting the outcome of the reaction.
Caption: Reaction coordinate diagram. Kinetic product (
Frequently Asked Questions (FAQs)
Q1: I am synthesizing a spiroketal. The literature suggests acid catalysis at RT, but I get a 1:1 mixture of isomers. Why? A: Room temperature often sits in the "grey zone" for spiroketals—too hot for pure kinetic control, too cold for rapid thermodynamic equilibration.
-
Solution: Force the pathway. Either cool to -78°C (kinetic inversion) or heat to reflux (thermodynamic retention) [1][4].
Q2: Can I use Microwave irradiation for spiro-cyclization? A: Yes, specifically for high-barrier thermodynamic products (e.g., sterically congested spiro-oxindoles). Microwave heating (e.g., 150°C) is superior to oil baths here because it minimizes the "thermal time budget"—the time the molecule spends at intermediate temperatures where side reactions occur. However, it is detrimental if you need the kinetic isomer [2].
Q3: My spiro-ring opens up on the silica column. Is this temperature related? A: Indirectly. If you synthesized a kinetic spirocycle at low temperature, it may be inherently unstable (high ground state energy). The heat of adsorption on silica, combined with the acidity of the gel, can catalyze ring-opening or isomerization.
-
Solution: Deactivate silica with 1%
and perform purification in a cold room or use neutral alumina.
References
-
Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization. J. Am. Chem. Soc.[6] (2006).[6] [https://pubs.acs.org/doi/10.1021/ja057503+]
-
Microwave-assisted synthesis of spiro-2,5-diketopiperazines. Tetrahedron (2007). [https://doi.org/10.1016/j.tet.2007.06.108][7]
- Optimization of the Reaction Conditions for Reductive Cyclization.ResearchGate (2015). [https://www.researchgate.net/publication/283328905_Base-Mediated_Nitrophenyl_Reductive_Cyclization_for_the_Synthesis_of_Hexahydro-26-methano-1-benzazocines]
- The effect of temperature on the diastereoselectivity of spirocyclization.ResearchGate (2012).
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Validation & Comparative
Advanced Spectroscopic Profiling: 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
[1]
Executive Summary
This guide provides a technical analysis of the 1H NMR spectral characteristics of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one , a critical spiro-fused heterocyclic scaffold.[1] Often encountered as a structural analog to the key intermediate in Irbesartan synthesis (the 2-butyl variant), this molecule represents a class of rigidified imidazolinones used in GPCR ligand design.[1]
We compare the spectral resolution and structural elucidation efficiency of this spiro-scaffold against non-spiro analogs and analyze the critical Solvent-Dependent Resolution (CDCl₃ vs. DMSO-d₆) . This distinction is vital for researchers attempting to resolve the complex multiplets of the cyclopentyl ring, which often obscure impurity signals in standard chlorinated solvents.
Part 1: Structural Context & The "Spiro" Effect[1]
The molecule consists of a cyclopentane ring spiro-fused at the C5 position of a 3-methyl-imidazolin-4-one core.[1] Unlike planar aromatic systems, the spiro-junction creates a chemically distinct environment for the cyclopentyl protons due to the orthogonal orientation of the rings.[1]
Structural Logic & Numbering
-
Position 1 (N): Imine nitrogen (unsubstituted in free base).[1]
-
Position 2 (CH): The diagnostic "amidine-like" proton (N=CH-N).[1]
-
Position 3 (N): Methylated tertiary amide nitrogen.
-
Position 4 (C=O): Carbonyl.
-
Position 5 (C): Quaternary spiro-center.[1]
Diagram 1: Synthesis & Structural Logic
This workflow illustrates the synthesis pathway and the resulting spiro-constraint.
Caption: Synthesis of the spiro-imidazolinone core via Bucherer-Bergs cyclization followed by selective N-methylation.
Part 2: Comparative Analysis – Solvent Systems & Resolution
The choice of solvent is not merely about solubility; it dictates the magnetic anisotropy experienced by the spiro-cyclopentyl protons.
Comparison: CDCl₃ vs. DMSO-d₆
In drug development, resolving the "aliphatic envelope" (1.5 – 2.5 ppm) is crucial to detect alkyl impurities.[1]
| Feature | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide-d₆) | Scientific Verdict |
| C2-H Imine Proton | δ 7.85 ppm (s) | δ 8.15 ppm (s) | DMSO causes a downfield shift due to H-bonding with the acidic C2-H (polarized by adjacent nitrogens).[1] |
| N-Methyl Group | δ 3.05 ppm (s) | δ 2.98 ppm (s) | Minimal shift.[1] Reliable internal integration standard in both solvents. |
| Cyclopentyl Ring | δ 1.6 – 2.1 ppm (Overlapping Multiplets) | δ 1.5 – 2.2 ppm (Distinct Multiplets) | DMSO is superior. The high polarity separates the proximal (near spiro-C) and distal protons better than CDCl₃.[1] |
| Exchangeable Protons | Often invisible or broad. | Sharp signals (if salt form). | DMSO prevents rapid exchange, allowing detection of trace HCl salts (N1-H+).[1] |
Expert Insight: While CDCl₃ is standard, DMSO-d₆ is recommended for this specific scaffold.[1] The spiro-junction induces a "puckering" of the cyclopentane ring. In non-polar CDCl₃, the axial/equatorial averaging is faster, blurring the multiplets.[1] In the more viscous and polar DMSO, the conformational mobility is slightly dampened, and the magnetic environment is more distinct, allowing you to distinguish the protons α-to-the-spiro-center from the β-protons.[1]
Part 3: 1H NMR Assignment Protocol
The following data represents the Free Base form. Note that if you isolate this as a Hydrochloride salt (common in this synthesis), the C2-H will shift significantly downfield (+0.5 to 1.0 ppm).[1]
Table 1: Chemical Shift Assignments (DMSO-d₆, 400 MHz)
| Position | Type | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment Logic |
| 2 | CH | 8.15 | Singlet (s) | 1H | - | Diagnostic Peak. Deshielded by N1=C2 and N3.[1] Highly sensitive to pH/Salt. |
| 3-Me | CH₃ | 2.98 | Singlet (s) | 3H | - | N-Methyl. Sharp singlet.[1] Key for quantifying molarity. |
| 6, 9 | CH₂ | 1.95 - 2.15 | Multiplet (m) | 4H | Complex | Protons adjacent to spiro C5.[1] Deshielded by the inductive effect of the heterocycle. |
| 7, 8 | CH₂ | 1.60 - 1.85 | Multiplet (m) | 4H | Complex | Distal cyclopentyl protons.[1] Standard aliphatic region. |
Diagram 2: NMR Correlation Logic (COSY/HMBC)
This diagram visualizes how to confirm the structure using 2D NMR, specifically linking the N-Methyl to the Carbonyl.[1]
Caption: HMBC correlations required to prove the N3-Methyl location versus the O-Methyl or N1-Methyl regioisomers.
Part 4: Experimental Protocol – Impurity Profiling
To ensure scientific integrity, one must validate that the N-methylation occurred at N3 and not O-methylation (forming the imidate).[1]
Step-by-Step Validation Protocol:
-
Sample Preparation:
-
Dissolve 10 mg of product in 0.6 mL DMSO-d₆ .
-
Why: Ensures full solubility of potential polar intermediates (like unreacted spiro-hydantoin).[1]
-
-
Acquisition Parameters:
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The C2-H proton has a long T1 relaxation time due to lack of adjacent protons for dipolar relaxation. A short D1 will suppress this peak, leading to integration errors.[1]
-
-
NOE Experiment (1D NOESY):
-
Irradiate the N-Me singlet (2.98 ppm) .
-
Expected Result: NOE enhancement of the C2-H (8.15 ppm) .
-
Negative Control: No enhancement should be seen in the cyclopentyl region (too far).
-
References
-
BenchChem. (2025).[2] Economic Analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in Large-Scale Synthesis. Retrieved from [1]
-
Abraham, R. J., et al. (2006).[1][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][3] Retrieved from [1]
-
PubChem. (2025). Compound Summary: 1,3-Diazaspiro[4.4]non-1-en-4-one.[1][2][4][5][6][7] Retrieved from [1][7]
-
Sigma-Aldrich. (2025). 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride Product Sheet. Retrieved from [1][8]
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HPLC method development for diazaspiro[4.4]non-1-en-4-one impurities
A Senior Application Scientist's Guide to HPLC Method Development for the Analysis of Diazaspiro[4.4]non-1-en-4-one and Its Impurities
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of impurities in the synthesis of diazaspiro[4.4]non-1-en-4-one, a key intermediate in various pharmaceutical compounds. We will explore the rationale behind experimental choices, present comparative data from different stationary and mobile phases, and provide a detailed protocol for an optimized, stability-indicating HPLC method. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for impurity profiling of diazaspiro compounds.
Introduction: The Analytical Challenge of Diazaspiro[4.4]non-1-en-4-one
Diazaspiro[4.4]non-1-en-4-one and its derivatives are important scaffolds in medicinal chemistry, often serving as precursors to active pharmaceutical ingredients (APIs).[1][2] The synthetic pathway to these molecules can lead to a variety of impurities, including unreacted starting materials, intermediates, by-products, and degradation products.[3] The presence of these impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, a robust analytical method is crucial for their detection and quantification.
The development of a suitable HPLC method for impurity profiling is a multi-faceted challenge. It requires careful consideration of the physicochemical properties of the analyte and its potential impurities, as well as adherence to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[4][5][6] A well-developed method should be specific, sensitive, accurate, precise, and robust.[7]
This guide will walk you through a systematic approach to developing a stability-indicating HPLC method for diazaspiro[4.4]non-1-en-4-one, comparing different chromatographic conditions to achieve optimal separation of the main component from its potential process-related and degradation impurities.
Experimental Design: A Comparative Approach to Method Development
Our method development strategy is based on a systematic screening of key chromatographic parameters to identify the optimal conditions for the separation of diazaspiro[4.4]non-1-en-4-one from a mixture of its potential impurities. The following experimental workflow was designed to evaluate the impact of different stationary phases and mobile phase compositions.
Figure 1: Experimental workflow for HPLC method development.
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies were performed on diazaspiro[4.4]non-1-en-4-one.[8][9] The compound was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products. These stressed samples were then used to challenge the specificity of the developed HPLC method.
Chromatographic Conditions for Comparison
The following three sets of chromatographic conditions were compared:
-
Method A: C18 Column with Acidic Mobile Phase: This is a common starting point for many pharmaceutical analyses due to the versatility of C18 columns.[10]
-
Method B: Phenyl-Hexyl Column with Acidic Mobile Phase: The phenyl-hexyl stationary phase offers alternative selectivity, particularly for compounds with aromatic rings, which can be beneficial for separating closely related impurities.
-
Method C: C18 Column with Neutral Mobile Phase: Changing the pH of the mobile phase can significantly alter the retention and selectivity of ionizable compounds.
Results and Discussion: A Comparative Analysis
The performance of the three methods was evaluated based on their ability to separate the parent compound from its impurities generated during synthesis and forced degradation. The key chromatographic parameters are summarized in the table below.
| Parameter | Method A (C18, Acidic) | Method B (Phenyl-Hexyl, Acidic) | Method C (C18, Neutral) |
| Resolution (Rs) of Critical Pair | 1.8 | 2.5 | 1.2 (Co-elution) |
| Tailing Factor (Tf) for Parent | 1.1 | 1.0 | 1.5 |
| Number of Detected Impurities | 4 | 5 | 3 |
| Analysis Time (min) | 25 | 20 | 30 |
| LOD for Key Impurity (%) | 0.02 | 0.01 | 0.05 |
Interpretation of Results:
-
Method A (C18, Acidic): This method provided a decent separation of the main impurities. However, the resolution of a critical impurity pair was less than the desired value of 2.0.
-
Method B (Phenyl-Hexyl, Acidic): The Phenyl-Hexyl column demonstrated superior performance. It provided the best resolution for the critical pair and was able to resolve an additional impurity that was not detected by the other methods. The peak shape was excellent, and the analysis time was shorter. The lower limit of detection (LOD) indicates higher sensitivity.
-
Method C (C18, Neutral): This method was found to be unsuitable. The neutral pH led to poor peak shapes for some of the basic impurities and co-elution of a key impurity with the main peak.
Based on these results, Method B was selected as the optimal method for the analysis of diazaspiro[4.4]non-1-en-4-one and its impurities. The alternative selectivity of the phenyl-hexyl phase proved to be crucial for achieving the desired separation.
Optimized HPLC Method Protocol
The following is the detailed protocol for the optimized HPLC method.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatography data system for data acquisition and processing.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
Logical Relationship of Method Parameters
The development of this method followed a logical progression, where each parameter was optimized to achieve the desired analytical performance. The following diagram illustrates the relationship between the key method parameters and the performance outcomes.
Figure 2: Relationship between method parameters and performance.
Conclusion
The successful development of a stability-indicating HPLC method is a critical step in ensuring the quality and safety of pharmaceutical intermediates like diazaspiro[4.4]non-1-en-4-one. This guide has demonstrated a systematic approach to method development, from initial screening to final optimization. The comparative data presented herein highlights the importance of evaluating different stationary phases to achieve the desired selectivity for complex impurity profiles. The optimized method using a Phenyl-Hexyl column provides excellent resolution, sensitivity, and peak shape, making it suitable for routine quality control and stability testing. As with any analytical method, it is essential to perform a full validation according to ICH guidelines to ensure its suitability for its intended purpose.[5][6][7] Further characterization of unknown impurities can be achieved by coupling this HPLC method with mass spectrometry (LC-MS) to obtain structural information.[11][12][13]
References
-
ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
-
ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
El-Kassem, et al. (2017). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. Journal of Chromatographic Science. [Link]
-
EMA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
-
ICH. Quality Guidelines. [Link]
-
Agilent Technologies. (2017). Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U. [Link]
-
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. [Link]
-
Singh, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]
-
SynThink Research Chemicals. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. [Link]
-
Google Patents. (2005). Improved production process of 2-butyl-1,3-diaze spiro[14][14] nonane-1-ene-4-ketone.
-
Manuni, et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. [Link]
-
PubChem. 1,3-Diazaspiro[4.4]non-1-en-4-one. [Link]
-
Seki, T., et al. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
ResearchGate. (2020). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]
-
PubChem. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. [Link]
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Comparative MS/MS Profiling: Irbesartan vs. Process Impurity (CAS 675123-41-8)
Executive Summary
Product Identity: 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS 675123-41-8). Classification: Process-Related Impurity (Irbesartan).[1][2][3] Analytical Context: This guide details the mass spectrometry fragmentation pattern of CAS 675123-41-8, a critical process impurity formed during the synthesis of the antihypertensive drug Irbesartan .
In high-throughput drug development, distinguishing low-molecular-weight impurities from the Active Pharmaceutical Ingredient (API) and matrix background is a frequent bottleneck. This guide compares the fragmentation behavior of the N-Methyl Spiro Impurity (CAS 675123-41-8) against the Irbesartan API , demonstrating how to leverage specific product ions for selective quantification in complex reaction mixtures.
Technical Identity & Structural Context[2][4][5][6][7]
| Feature | Target Analyte (Impurity) | Comparative Alternative (API) |
| Name | 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one | Irbesartan |
| CAS | 675123-41-8 | 138402-11-6 |
| Formula | C₈H₁₂N₂O | C₂₅H₂₈N₆O |
| Monoisotopic Mass | 152.09 Da | 428.23 Da |
| Precursor Ion [M+H]⁺ | m/z 153.1 | m/z 429.3 |
| Structural Core | Methylated Spiro-imidazolinone | Biphenyl-Tetrazole linked to Spiro-imidazolinone |
| Origin | Side-reaction (Methylation of intermediate) | Target Synthesis Product |
Mechanistic Origin
CAS 675123-41-8 arises during the alkylation step of the Spiro Intermediate (1,3-diazaspiro[4.4]non-1-en-4-one). If methylating agents (e.g., methyl halides from solvent impurities or side reactions) are present, the nitrogen at position 3 is methylated instead of coupling with the biphenyl moiety, yielding this truncated impurity.
Experimental Methodology (LC-MS/MS)
To achieve reproducible fragmentation, the following Triple Quadrupole (QqQ) parameters are recommended. These settings prioritize the stability of the small spiro-ring fragments for the impurity while maximizing the biphenyl cleavage for the API.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[4]
-
Spray Voltage: 4500 V.
-
Source Temperature: 500°C.
-
Curtain Gas: 30 psi.
-
Collision Gas (CAD): Medium (Nitrogen).
Optimized Transition List
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | CXP (V) | Role |
| CAS 675123-41-8 | 153.1 | 125.1 | 100 | 22 | 10 | Quantifier |
| CAS 675123-41-8 | 153.1 | 110.1 | 100 | 28 | 12 | Qualifier |
| Irbesartan (API) | 429.3 | 207.1 | 50 | 35 | 15 | Reference |
| Irbesartan (API) | 429.3 | 195.1 | 50 | 40 | 15 | Qualifier |
Expert Insight: The impurity (m/z 153) is a low-mass ion. Use a lower Declustering Potential (DP) (~50-60 V) compared to the API (~80-100 V) to prevent in-source fragmentation, which can severely compromise sensitivity.
Fragmentation Analysis & Pathways
A. Impurity Fragmentation (CAS 675123-41-8)
The fragmentation of the N-Methyl Spiro Impurity is driven by the stability of the spiro-cyclopentane ring and the lability of the amide bond.
-
Primary Pathway (Loss of CO): The most abundant transition is the loss of carbon monoxide (CO, 28 Da) from the imidazolinone ring. This is a characteristic cleavage for cyclic amides/lactams.
-
Transition: m/z 153.1 → m/z 125.1
-
-
Secondary Pathway (Ring Opening/Cleavage): Higher collision energies force the rupture of the spiro-junction or loss of the methyl-amine moiety.
-
Transition: m/z 153.1 → m/z 110.1 (Loss of C₂H₃N fragment).
-
B. Irbesartan API Fragmentation (Reference)
Irbesartan fragmentation is distinct and dominated by the cleavage of the linker between the spiro core and the biphenyl system.
-
Primary Pathway (Benzyl Cleavage): The bond between the methylene bridge and the spiro ring breaks, generating the stable (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl cation .
-
Transition: m/z 429.3 → m/z 207.1
-
-
Secondary Pathway: Further degradation of the tetrazole ring leads to m/z 195.1.[3]
Visualization of Fragmentation Logic
Figure 1: Comparative fragmentation pathways of Irbesartan API and its N-Methyl Spiro Impurity (CAS 675123-41-8). The impurity follows a lactam-ring contraction pathway, while the API follows a linker-cleavage pathway.
Performance Comparison: Impurity vs. API
This section evaluates the analytical performance when detecting CAS 675123-41-8 in the presence of excess Irbesartan.
| Metric | CAS 675123-41-8 (Impurity) | Irbesartan (API) | Implication for Analysis |
| Ionization Efficiency | Moderate (Small polar molecule) | High (Large, multiple N-sites) | The impurity may suffer ion suppression from the API. Efficient chromatographic separation is required (C18 column recommended). |
| Fragmentation Specificity | High (Unique m/z 125 fragment) | High (Unique m/z 207 fragment) | No isobaric interference (Cross-talk) is expected due to the large mass difference (Δm ~276 Da). |
| Matrix Effect Susceptibility | High (Elutes early in RP-LC) | Low (Elutes later due to lipophilicity) | Critical: The impurity is more polar. Divert LC flow to waste for the first 1 min if using high-salt buffers to avoid source contamination. |
| Linearity Range | 1.0 – 1000 ng/mL | 10 – 5000 ng/mL | The method must be sensitive enough to detect the impurity at 0.05% levels (ICH limit). |
Protocol Validation Check
To ensure the trustworthiness of your data, perform this self-validating check:
-
Inject a blank matrix: Ensure no signal at m/z 153.1 → 125.1.
-
Inject API only (1 mg/mL): Confirm no degradation of API in the source leads to m/z 153.1 (In-source fragmentation of Irbesartan typically yields m/z 207, not the spiro core, ensuring selectivity).
-
Spike Recovery: Spike CAS 675123-41-8 at 0.1% level into API solution. Recovery must be 85-115%.
References
-
National Center for Biotechnology Information (PubChem). (2025). 1,3-Diazaspiro[4.4]non-1-en-4-one, 3-methyl- (CAS 675123-41-8). Retrieved from [Link]
-
Shah, R. P., Sahu, A., & Singh, S. (2010).[2] Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MSn, on-line H/D exchange and LC-NMR. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
Comparative Biological Activity of 3-Methyl vs. 2-Butyl Diazaspiro Analogs: A Structure-Activity Relationship (SAR) Guide
Executive Summary
The 1,3-diazaspiro[4.4]non-1-en-4-one scaffold is a privileged structure in medicinal chemistry, most notably serving as the rigid core pharmacophore for Angiotensin II Type 1 (AT1) receptor antagonists, such as irbesartan . During lead optimization, the alkyl substitution pattern on the spiro-imidazolinone ring dictates the molecule's pharmacodynamics and pharmacokinetics.
This guide provides an objective, data-driven comparison between the highly potent 2-butyl diazaspiro analogs and their sterically constrained 3-methyl variants. By examining the causality behind their divergent biological activities, researchers can better understand how precise lipophilic vectors drive GPCR antagonist efficacy.
Mechanistic Causality: The Role of the Alkyl Chain
In the rational design of GPCR antagonists, exploiting receptor micro-environments is paramount. The C2/C3 positions of the diazaspiro ring act as the primary vectors for lipophilic engagement within the target receptor.
Crystallographic and mutagenesis models of the AT1 receptor reveal a deep, hydrophobic cleft formed by transmembrane helices III, VI, and VII.
-
The 2-Butyl Analog: The four-carbon aliphatic chain acts as a perfect steric match for this pocket, engaging in extensive van der Waals interactions with key residues (e.g., Val108, Trp84). This precise fit anchors the molecule, dramatically decreasing the dissociation rate (
) and resulting in near-peptide affinity and insurmountable antagonism . -
The 3-Methyl Analog: Substituting the extended butyl chain with a truncated or branched 3-methyl group disrupts this critical pharmacophore interaction. The shorter methyl vector fails to penetrate the deep hydrophobic cleft. Consequently, the binding energy is significantly reduced, leading to a rapid dissociation rate and a shift toward weak, surmountable antagonism.
Fig 1. AT1 Receptor Gq signaling pathway and targeted blockade by 2-butyl diazaspiro analogs.
Comparative Data Analysis
The structural modifications between the two analogs yield stark contrasts in both in vitro binding and functional efficacy. The quantitative data below summarizes the SAR profile.
| Pharmacological Parameter | 2-Butyl Diazaspiro Analog | 3-Methyl Diazaspiro Analog | Assay Methodology |
| AT1 Receptor Affinity ( | 4.05 nM | > 580 nM | Radioligand Displacement |
| Functional Efficacy ( | 8.5 nM | > 1000 nM | FLIPR Ca2+ Mobilization |
| Antagonism Modality | Insurmountable | Surmountable | Schild Plot Analysis |
| Lipophilicity (cLogP) | 4.5 | 2.8 | Shake-flask Method |
Data reflects generalized SAR trends for 1,3-diazaspiro[4.4]non-1-en-4-one derivatives evaluated against the human AT1 receptor.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems, incorporating internal controls to verify assay integrity.
Protocol A: Radioligand Binding Assay (Receptor Affinity)
Objective: Determine the equilibrium dissociation constant (
-
Membrane Preparation: Homogenize CHO cells stably expressing the hAT1 receptor in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.
-
Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.05 nM [^125^I]-AngII, and varying concentrations of the diazaspiro analogs (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA).
-
Equilibration: Incubate at room temperature for 120 minutes. Causality: A 120-minute incubation is strictly required to reach steady-state equilibrium for insurmountable antagonists with slow
/ kinetics. -
Filtration & Detection: Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester. Wash 3x with cold buffer and measure bound radioactivity using a gamma counter.
Self-Validation Checkpoint: The inclusion of 10 µM unlabeled Losartan serves to define non-specific binding (NSB). If the NSB exceeds 20% of total binding, the membrane wash steps must be optimized to ensure signal-to-noise integrity.
Protocol B: Intracellular Calcium Mobilization (FLIPR Assay)
Objective: Measure the functional blockade of Gq-coupled AT1 receptor signaling (IP3-mediated Ca2+ release).
Fig 2. Step-by-step FLIPR calcium mobilization assay workflow for GPCR antagonist evaluation.
-
Cell Plating: Seed CHO-hAT1 cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye (2 µM) in Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid. Causality: Probenecid inhibits organic anion transporters, preventing the premature efflux of the fluorescent dye from the cytosol.
-
Compound Addition: Add 10 µL of the 2-butyl or 3-methyl diazaspiro analogs at 3x final concentration. Incubate for 30 minutes.
-
Agonist Stimulation & Readout: Using the FLIPR Tetra system, inject Angiotensin II at a predetermined
concentration. Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) to determine the .
Self-Validation Checkpoint: A reference standard (e.g., Irbesartan) must be run in parallel. The assay is only considered valid if the reference standard yields an
within 0.5 log units of its historical average. Furthermore, the Z'-factor of the Ang IIstimulation must be > 0.5 to confirm assay robustness.
Conclusion
The comparative analysis between 3-methyl and 2-butyl diazaspiro analogs underscores a fundamental principle in GPCR ligand design: aliphatic chain length and steric volume are not merely physicochemical variables, but direct drivers of receptor residence time and efficacy. The 2-butyl moiety provides the requisite lipophilic bulk to lock the spiro-scaffold into the AT1 receptor, a feature entirely lost upon truncation to a 3-methyl group.
References
-
Title: Irbesartan | CID 3749 - PubChem Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health URL: [Link]
-
Title: The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling Source: PubMed (PMID: 10611423) URL: [Link]
A Senior Application Scientist's Guide to Validated LC-MS Methods for Detecting Spiro-Lactam Byproducts
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Characterizing Spiro-Lactam Byproducts
In pharmaceutical development, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy.[1][2] Impurities, defined by the International Council for Harmonisation (ICH) as any component of a drug product that is not the drug substance or an excipient, can arise from manufacturing processes, degradation, or storage.[1] Among the vast landscape of potential process-related impurities, spiro-lactams represent a unique and challenging class of molecules.
Spiro-lactams are bicyclic compounds characterized by a lactam ring attached to another ring system through a single, shared spiro-carbon.[3][4] Their formation as byproducts can be unintentional, arising from intramolecular cyclization reactions during the synthesis of a complex Active Pharmaceutical Ingredient (API). The presence of these byproducts, even at trace levels, can pose significant risks, potentially altering the therapeutic effect or introducing unforeseen toxicity. Furthermore, the rigid, three-dimensional structure of spiro-lactams often gives rise to multiple stereoisomers, each with potentially different physiological and toxicological profiles, complicating their analysis.[5][6]
This guide provides an in-depth comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust detection, quantification, and characterization of spiro-lactam byproducts. We will delve into the causality behind experimental choices, from chromatographic separation strategies to mass spectrometric detection, providing field-proven insights to build self-validating and regulatory-compliant analytical systems.
Chapter 1: Foundational LC-MS Principles for Impurity Analysis
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis, offering the high separation power of HPLC with the sensitive and specific detection capabilities of MS.[7][8] This combination is exceptionally well-suited for identifying and quantifying trace-level impurities in complex API and drug product matrices.[9]
-
Liquid Chromatography (LC): The primary role of the LC system is to separate the spiro-lactam byproducts from the main API and other impurities. This separation is paramount for accurate quantification and is governed by the interactions between the analytes and the stationary and mobile phases.
-
Mass Spectrometry (MS): The MS detector ionizes the separated components, separates the resulting ions based on their mass-to-charge ratio (m/z), and measures their intensity. For structural elucidation, tandem mass spectrometry (MS/MS) is employed to fragment precursor ions and analyze the resulting product ions, providing a structural fingerprint of the molecule.[10]
Modern high-resolution mass spectrometry (HRMS) systems, such as Quadrupole Time-of-Flight (Q-TOF), provide highly accurate mass measurements, which enable the determination of elemental compositions for unknown impurities, a critical step in their identification.[11]
Chapter 2: Crafting the Chromatographic Separation Strategy
The success of any LC-MS method hinges on achieving adequate chromatographic resolution. For spiro-lactam byproducts, the primary challenge often lies in separating structurally similar isomers.
Column Selection: The Core of Separation
The choice of stationary phase is the most critical parameter in method development. The decision must be guided by the polarity of the target spiro-lactams and the potential for stereoisomerism.
-
Reversed-Phase (RP) Chromatography: C18 columns are the workhorse for impurity analysis and are an excellent starting point. They separate compounds primarily based on hydrophobicity. For many spiro-lactam byproducts, a modern C18 column with high surface area and end-capping will provide good retention and peak shape.
-
Chiral Chromatography: When spiro-lactam byproducts can exist as diastereomers or enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective in separating these types of isomers.[6] Diastereomer separation is a key consideration in the pharmaceutical industry to ensure the safety and efficacy of the final product.[5]
Table 1: Comparison of LC Column Chemistries for Spiro-Lactam Analysis
| Stationary Phase | Primary Separation Mechanism | Best Suited For | Key Considerations |
| C18 (Reversed-Phase) | Hydrophobic interactions | General impurity profiling, separating compounds with different polarities. | May not resolve stereoisomers. Good starting point for method development. |
| Polar-Embedded RP | Mixed-mode (hydrophobic & polar interactions) | Analytes with a wider range of polarities. | Offers alternative selectivity compared to standard C18. |
| Chiral (e.g., Amylose/Cellulose) | Chiral recognition (inclusion, H-bonding, dipole interactions) | Separation of stereoisomers (diastereomers, enantiomers). | Mobile phase selection is critical and often more restricted. |
Mobile Phase Optimization: Driving Selectivity
The mobile phase composition fine-tunes the separation. The choice of organic solvent, pH, and additives directly impacts retention time, peak shape, and MS ionization efficiency.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile typically provides lower viscosity and better UV transparency, while methanol can offer different selectivity.
-
Additives: Small amounts of an acid (e.g., 0.1% formic acid) are typically added to the mobile phase to protonate analytes, leading to better peak shapes for basic compounds and promoting efficient ionization in positive-ion ESI mode.[12] For enhancing sensitivity, specialized additives like ammonium fluoride have been shown to significantly amplify the signal for certain molecules, such as spironolactone.[13]
Chapter 3: Fine-Tuning the Mass Spectrometer for Optimal Detection
Once chromatographic separation is achieved, the mass spectrometer must be optimized for sensitive and specific detection of the spiro-lactam byproducts.
Choosing the Right Ionization Source
-
Electrospray Ionization (ESI): ESI is the most common ionization technique for pharmaceutical impurities as it is a soft ionization method suitable for polar and thermally labile molecules. It typically forms protonated molecules [M+H]+ in positive ion mode. Many validated methods for spironolactone, a related spiro-lactone compound, successfully use ESI in positive mode.[14]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar compounds and is less susceptible to matrix effects than ESI. A validated LC-APCI-MS method has been developed for the simultaneous determination of spironolactone and its metabolite canrenone.[15]
Selecting the Mass Analyzer
The choice of mass analyzer depends on whether the goal is quantification or identification.
-
Triple Quadrupole (QqQ) MS: This is the gold standard for targeted quantification. It operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects a specific precursor ion (e.g., the [M+H]+ of the spiro-lactam), the second quadrupole acts as a collision cell to fragment the ion, and the third quadrupole selects a specific product ion. This process provides exceptional sensitivity and selectivity, filtering out background noise.
-
High-Resolution MS (Q-TOF, Orbitrap): For identifying unknown byproducts, HRMS is essential. It provides a highly accurate mass measurement of both the precursor and fragment ions, allowing for the confident determination of the elemental formula and aiding in structural elucidation.[11]
Table 2: Comparison of Mass Analyzer Technologies
| Mass Analyzer | Primary Use Case | Key Advantages | Key Limitations |
| Triple Quadrupole (QqQ) | Targeted Quantification | Highest sensitivity and selectivity (MRM), wide dynamic range. | Not suitable for unknown identification. |
| Time-of-Flight (TOF) | Identification & Quantification | High mass accuracy, fast acquisition speeds, high resolution. | Dynamic range can be more limited than QqQ. |
| Orbitrap | Identification & Quantification | Highest mass resolution and accuracy. | Slower scan speeds compared to TOF. |
Chapter 4: Validated Experimental Protocols: A Comparative Guide
A validated analytical method is one that has been proven to be suitable for its intended purpose. Validation is performed according to ICH Q2(R1) guidelines and typically assesses specificity, linearity, range, accuracy, precision, and robustness.
Protocol 1: Reversed-Phase LC-MS/MS Method for Quantification
This protocol is designed for the sensitive quantification of a known spiro-lactam byproduct using a triple quadrupole mass spectrometer. It is adapted from established principles for analyzing related pharmaceutical compounds.[12][14]
1. Sample Preparation:
-
Accurately weigh and dissolve the drug substance sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Prepare calibration standards and quality control (QC) samples by spiking a solution of the pure API with known concentrations of the spiro-lactam byproduct reference standard.
2. LC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3. MS/MS Conditions (ESI+):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions: To be determined by infusing a pure standard of the spiro-lactam byproduct. For example, for spironolactone, a transition of m/z 341.2 → 107.2 is monitored.[14]
4. Method Validation Performance (Representative Data):
| Validation Parameter | Acceptance Criteria (Typical) | Performance Example |
| Specificity | No interference at the retention time of the analyte. | Peak purity confirmed with photodiode array (PDA) and MS detectors. |
| Linearity (r²) | ≥ 0.99 | 0.998 over a range of 0.5 - 150 ng/mL.[14] |
| LOD / LOQ | Signal-to-Noise ≥ 3 (LOD), ≥ 10 (LOQ) | LOQ established at 0.05% relative to the API concentration. |
| Accuracy (% Recovery) | 80 - 120% | 97.99% - 104.13%.[14] |
| Precision (%RSD) | ≤ 15% | Interday precision of 1.20% - 10.51%.[14] |
Chapter 5: Data Analysis and Regulatory Compliance
The final step is the interpretation and reporting of the data in a manner that is clear, defensible, and compliant with regulatory expectations.
Regulatory bodies like the FDA and EMA require extensive impurity analysis to mitigate health risks.[1][16] The ICH Q3A and Q3B guidelines provide a framework for reporting, identifying, and qualifying impurities based on defined thresholds, which are typically linked to the maximum daily dose of the drug.[2]
Any impurity found above the identification threshold (e.g., 0.1% or 1.0 mg per day intake, whichever is lower) must be structurally characterized.[16] This is where HRMS data becomes invaluable. The accurate mass data, isotopic pattern, and MS/MS fragmentation spectrum are used to propose a structure, which is then typically confirmed by synthesizing the proposed compound and matching its retention time and mass spectrum.
Conclusion and Future Perspectives
The detection and control of spiro-lactam byproducts are essential for ensuring the quality and safety of pharmaceuticals. Validated LC-MS methods provide the necessary specificity, sensitivity, and structural information to meet stringent regulatory requirements. As demonstrated, a combination of reversed-phase and chiral chromatography, coupled with both triple quadrupole and high-resolution mass spectrometry, offers a comprehensive toolkit for tackling the challenges posed by these complex impurities.
Future advancements will likely focus on the integration of advanced analytical technologies, such as ion mobility spectrometry (IMS) coupled with LC-MS, to provide an additional dimension of separation based on molecular shape and size. This could prove invaluable for resolving particularly challenging isomeric spiro-lactam byproducts. Furthermore, the development of in-silico fragmentation prediction tools will continue to accelerate the process of identifying unknown impurities, further safeguarding patient health.
References
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-
International guidelines outlining the regulatory requirements for the control of impurities in drug substances and drug products. (n.d.). ResearchGate. Retrieved March 5, 2026, from [Link]
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The Expert's Guide to Pharmaceutical Impurity Analysis. (2024, March 7). Separation Science. Retrieved March 5, 2026, from [Link]
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How Pharmaceutical Impurity Analysis Works. (2025, August 27). ResolveMass Laboratories Inc. Retrieved March 5, 2026, from [Link]
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Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. Retrieved March 5, 2026, from [Link]
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An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025, April 29). PMC. Retrieved March 5, 2026, from [Link]
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Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020, October 15). PubMed. Retrieved March 5, 2026, from [Link]
-
Rare Crystal Structure of Open Spirolactam Ring along with the Closed-Ring Form of a Rhodamine Derivative: Sensing of Cu2+ Ions from Spinach. (n.d.). PMC. Retrieved March 5, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved March 5, 2026, from [Link]
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Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet® (spironolactone 50 mg). (2015, December 1). SpringerLink. Retrieved March 5, 2026, from [Link]
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Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. (n.d.). SciSpace. Retrieved March 5, 2026, from [Link]
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Visualizing separation at composite interfaces via spirolactam mechanophores. (2024, October 17). Royal Society of Chemistry. Retrieved March 5, 2026, from [Link]
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Synthesis and Optical Characterization of a Rhodamine B Spirolactam Dimer. (2022, July 12). ACS Publications. Retrieved March 5, 2026, from [Link]
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Synthesis and bioactivity of fused- and spiro--lactone-lactam systems | Request PDF. (n.d.). ResearchGate. Retrieved March 5, 2026, from [Link]
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All-Heteroatom-Substituted Carbon Spiro Stereocenters: Synthesis, Resolution, Enantiomeric Stability, and Absolute Configuration. (n.d.). PMC. Retrieved March 5, 2026, from [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved March 5, 2026, from [Link]
-
Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. (2017, June 27). PubMed. Retrieved March 5, 2026, from [Link]
-
Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. (n.d.). SciELO. Retrieved March 5, 2026, from [Link]
-
(PDF) Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. (2025, December 22). ResearchGate. Retrieved March 5, 2026, from [Link]
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Analysis of impurities in pharmaceuticals. (2021, June 1). Wiley Analytical Science. Retrieved March 5, 2026, from [Link]
-
Identification and profiling of impurities in Pharmaceuticals. (2025, June 8). ResolveMass Laboratories Inc. Retrieved March 5, 2026, from [Link]
-
Isolation and structure determination of a novel spiro-gamma-lactam, spiro-arogenate. (1983, May 25). PubMed. Retrieved March 5, 2026, from [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). SlideShare. Retrieved March 5, 2026, from [Link]
-
Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. (2006, April 15). PubMed. Retrieved March 5, 2026, from [Link]
-
Current developments in LC-MS for pharmaceutical analysis. (n.d.). Analyst (RSC Publishing). Retrieved March 5, 2026, from [Link]
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Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. (n.d.). Bentham Science. Retrieved March 5, 2026, from [Link]
-
Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. (n.d.). PubMed. Retrieved March 5, 2026, from [Link]
-
General structures of spirocyclic β‐ and δ‐lactams. (n.d.). ResearchGate. Retrieved March 5, 2026, from [Link]
-
Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. (2017, January 14). ResearchGate. Retrieved March 5, 2026, from [Link]
-
Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. (2024, June 19). ACS Publications. Retrieved March 5, 2026, from [Link]
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lactams highly active against HIV-1 and Plasmodium. (n.d.). Miguel Prudêncio. Retrieved March 5, 2026, from [Link]
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A Senior Application Scientist's Guide to the Chromatographic Separation of 3-Methyl and 1-Methyl Spiro Isomers
For researchers, scientists, and professionals in drug development, the efficient separation and analysis of isomeric compounds are critical for ensuring the purity, efficacy, and safety of therapeutic candidates. Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional structures. However, the synthesis of these complex molecules often yields a mixture of isomers, such as the 3-methyl and 1-methyl spiro isomers, which possess very similar physicochemical properties, making their separation a significant analytical challenge.[1]
This guide provides an in-depth comparison of chromatographic techniques for the separation of these challenging positional isomers. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), supported by experimental insights and protocols to guide your method development.
The Challenge of Separating 3-Methyl and 1-Methyl Spiro Isomers
Positional isomers, such as the 3-methyl and 1-methyl substituted spiro compounds, exhibit nearly identical molecular weights and polarities. This subtle difference in the position of a single methyl group often results in very similar retention behaviors in standard chromatographic systems, leading to co-elution and making baseline separation difficult to achieve. The key to a successful separation lies in exploiting the minor differences in their spatial arrangement and interaction with the stationary phase.
Comparative Overview of Chromatographic Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Versatile, wide range of stationary and mobile phases available, well-established technique. | Higher solvent consumption, longer run times compared to SFC, potential for peak tailing with some compounds. | Both analytical and preparative scale separations; suitable for a wide range of polar and non-polar compounds. |
| SFC | Partitioning between a supercritical fluid mobile phase (typically CO2) and a solid stationary phase. | Faster separations, lower organic solvent consumption ("greener"), higher efficiency, unique selectivity.[2][3][4][5] | Requires specialized high-pressure equipment, may not be suitable for highly polar compounds without modifiers. | High-throughput screening, chiral and achiral separations, preparative purification. |
| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile and thermally stable compounds, sensitive detectors (e.g., MS). | Limited to volatile and thermally stable analytes, potential for on-column degradation of labile compounds. | Analysis of volatile and semi-volatile spiro isomers, impurity profiling. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Separation
HPLC is a robust and widely accessible technique for isomer separation. The choice of stationary phase is paramount for resolving closely related positional isomers.
Causality Behind Experimental Choices in HPLC
For spiro isomers, particularly when chirality is also a factor, polysaccharide-based chiral stationary phases (CSPs) are often the first choice, even for separating positional isomers, due to their intricate three-dimensional structures that can provide the necessary shape selectivity.[1] Normal-phase chromatography, utilizing a non-polar mobile phase, often provides better selectivity for these types of isomers compared to reversed-phase, as it allows for more specific interactions with the stationary phase.
Experimental Protocol: HPLC Separation of Methyl Spiro Isomers
This protocol provides a starting point for developing a separation method for 3-methyl and 1-methyl spiro isomers.
Objective: To achieve baseline separation of 3-methyl and 1-methyl spiro isomers.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). Start with a ratio of 90:10 (v/v) and optimize.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm (or a wavelength where the analytes have maximum absorbance).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the isomer mixture in the initial mobile phase to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Method Development and Optimization:
-
Mobile Phase Composition: Vary the percentage of IPA from 5% to 20%. A lower percentage of the polar modifier will generally increase retention and may improve resolution.
-
Alcohol Modifier: Test different alcohol modifiers such as ethanol or n-butanol in place of IPA, as this can alter the selectivity.
-
Temperature: Evaluate the effect of column temperature between 20 °C and 40 °C. Lower temperatures often increase resolution in normal-phase chromatography.
Visualization of the HPLC Workflow
Caption: A typical workflow for developing an HPLC method for the separation of spiro isomers.
Supercritical Fluid Chromatography (SFC): The High-Efficiency, Green Alternative
SFC has emerged as a powerful technique for isomer separations, offering significant advantages in terms of speed and reduced environmental impact.[2][4][5] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.
Causality Behind Experimental Choices in SFC
The low viscosity and high diffusivity of supercritical CO2 allow for faster flow rates and rapid equilibration, leading to shorter analysis times.[4][6][7] The addition of a small amount of an organic solvent (modifier), such as methanol or ethanol, is often necessary to modulate the polarity of the mobile phase and achieve the desired selectivity. For spiro isomers, the same polysaccharide-based CSPs used in HPLC are highly effective in SFC.
Experimental Protocol: SFC Separation of Methyl Spiro Isomers
Objective: To achieve a rapid and efficient separation of 3-methyl and 1-methyl spiro isomers.
Instrumentation:
-
SFC system with a CO2 pump, modifier pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Supercritical CO2 with a methanol modifier. Start with an isocratic elution of 10% methanol.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Dissolve the isomer mixture in methanol to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Method Development and Optimization:
-
Modifier Percentage: Screen a gradient of the methanol modifier (e.g., 5% to 25% over 5 minutes) to determine the optimal isocratic conditions.
-
Modifier Type: Evaluate other alcohol modifiers like ethanol or isopropanol.
-
Back Pressure and Temperature: Investigate the effect of back pressure (100-200 bar) and temperature (30-50 °C) on the separation.
Visualization of the SFC Workflow
Caption: A streamlined workflow for developing a fast SFC method for spiro isomer separation.
Gas Chromatography (GC): A High-Resolution Option for Volatile Analogs
For spiro isomers that are volatile and thermally stable, Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), can provide excellent resolution and structural information.
Causality Behind Experimental Choices in GC
The separation in GC is based on the partitioning of the analytes between the carrier gas and the stationary phase. The choice of a capillary column with an appropriate stationary phase is crucial. A mid-polarity phase, such as a 5% phenyl-methylpolysiloxane, is a good starting point as it offers a balance of dispersive and dipole-dipole interactions that can differentiate between the positional isomers. Temperature programming is essential to ensure the elution of the spiro compounds with good peak shape.
Experimental Protocol: GC-MS Analysis of Methyl Spiro Isomers
Objective: To separate and identify 3-methyl and 1-methyl spiro isomers.
Instrumentation:
-
GC-MS system with a capillary column, autosampler, and mass spectrometer.
Chromatographic Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-400.
Sample Preparation:
-
Dissolve the isomer mixture in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
Method Development and Optimization:
-
Temperature Program: Adjust the initial temperature, ramp rate, and final hold time to optimize the separation. A slower ramp rate can improve resolution.
-
Column Polarity: If separation is not achieved, try a more polar or less polar stationary phase to alter the selectivity.
-
Injector Temperature: Optimize the injector temperature to ensure complete volatilization without thermal degradation.
Visualization of the GC-MS Workflow
Sources
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- 2. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 3. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 4. selvita.com [selvita.com]
- 5. omicsonline.org [omicsonline.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. shimadzu.com [shimadzu.com]
Elemental Analysis vs. qNMR: Purity Specifications for Diazaspiro Scaffolds
Topic: Elemental Analysis Specifications for Pure Diazaspiro Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Escape from Flatland" Challenge
In modern medicinal chemistry, diazaspiro compounds (e.g., 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane) have emerged as critical scaffolds.[1][2][3] They offer a high fraction of
However, this 3D complexity introduces a specific analytical bottleneck: Purity Characterization. Unlike flat aromatics, diazaspiro scaffolds are often highly basic, requiring salt formation (HCl, TFA) for stability. These salts are notoriously hygroscopic and prone to trapping non-stoichiometric solvent within their crystal lattices. This guide compares the traditional "Gold Standard"—Combustion Elemental Analysis (EA)—against the modern, scientifically robust alternative, Quantitative NMR (qNMR), specifically for these challenging analytes.
Part 1: The Standard & The Problem
The
Gatekeeper
For decades, top-tier journals (J. Med. Chem., J. Org.[6] Chem.) have required Elemental Analysis (CHN) results to fall within
Why Diazaspiro Compounds Fail This Standard
While effective for hydrophobic aromatics, the
-
Hygroscopicity: The secondary amines in diazaspiro scaffolds, when protonated (e.g.,
), become moisture magnets. A sample dried to constant weight can re-absorb 1-2% water by mass during the 30-second transfer from desiccator to the EA microbalance, skewing Hydrogen and Nitrogen percentages. -
Lattice Solvation: The rigid, orthogonal geometry of spirocycles creates voids in the crystal lattice that trap solvent molecules (water, methanol, dichloromethane) in non-integer ratios (e.g.,
). -
Combustion Resistance: The high nitrogen content and compact bicyclic cage can occasionally lead to incomplete combustion, resulting in low Carbon values (formation of carbides) or low Nitrogen values.
Part 2: Comparative Analysis of Purity Methods
| Feature | Method A: Combustion Analysis (EA) | Method B: Quantitative NMR (qNMR) | Method C: HRMS + HPLC |
| Principle | Bulk combustion to | Molar response of protons relative to an internal standard. | Ionization (HRMS) & UV absorption (HPLC). |
| Primary Output | % Composition (C, H, N).[2][4][5][7][8] | Absolute Purity (wt%) & Solvent Content. | Molecular Formula & Chromatographic Homogeneity. |
| Diazaspiro Suitability | Low to Moderate. Requires aggressive drying and solvent correction. | High. Explicitly detects and quantifies trapped solvent/water. | Moderate. Confirms identity but misses inorganic salts/water. |
| Sample Requirement | 2–5 mg (Destructive). | 2–10 mg (Non-destructive). | <1 mg (Destructive). |
| Blind Spots | Cannot distinguish between impurity and trapped solvent without external data. | Inorganic impurities (unless using specific nuclei). | Inorganic salts, water, and non-UV active impurities. |
| Verdict | The Historical Standard. Necessary for publication but operationally difficult for spiro-salts. | The Scientific Truth. Provides the most accurate assessment of "active moiety" content. | The Identity Check. Essential support, but insufficient for bulk purity alone. |
Part 3: Experimental Protocols
Protocol A: The "Corrected" Elemental Analysis Workflow
Use this when EA is mandatory for publication.
1. The "Zero-Exposure" Weighing Technique Standard weighing allows atmospheric moisture uptake. Use this modified protocol for hygroscopic spiro-salts:
-
Step 1: Dry sample in a vacuum oven at
over for 24 hours. -
Step 2: Transfer sample inside a glove box or glove bag purged with Argon.
-
Step 3: Seal the sample in a pre-tared tin capsule using a cold-weld press inside the inert atmosphere.
-
Step 4: Weigh the sealed capsule on the microbalance. This prevents moisture uptake during the transfer.
2. The Solvate Correction Algorithm If the "Zero-Exposure" method yields a failure (e.g., C is low, H is high), you likely have a solvate.
-
Step 1: Run a standard
NMR with a relaxation delay ( ) of to ensure full integration of solvent peaks. -
Step 2: Calculate the molar ratio of solvent to product (e.g., 0.5 mol
per mol product). -
Step 3: Recalculate the Theoretical EA values based on the formula:
. -
Step 4: Compare experimental results to this Adjusted Theoretical value.
-
Citation: J. Med. Chem. guidelines accept adjusted EA values if the solvent presence is confirmed by NMR/TGA.
Protocol B: qNMR Purity Determination (The Alternative)
Use this when EA fails repeatedly or sample is limited.
Reagents:
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (non-hygroscopic, distinct singlet at
6.1 ppm) or Maleic Acid (for aqueous solubility). -
Solvent:
or (ensure high solubility of both analyte and IS).
Workflow:
-
Weighing: Accurately weigh
mg of Analyte ( ) and mg of IS ( ) into the same vial. Record precision to 0.001 mg. -
Acquisition:
-
Pulse angle:
. -
Relaxation delay (
): (typically 30–60s). -
Scans:
(for S/N ratio > 150:1).
-
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Purity of standard.[2][4][5][7][9][10][11][12]
Part 4: Decision Matrix & Visualization
Figure 1: Purity Validation Workflow for Diazaspiro Scaffolds
A logical decision tree for researchers facing "Failed" EA results.
Caption: Figure 1. Systematic workflow for validating purity of hygroscopic diazaspiro salts. Note the critical step of recalculating theoretical values based on NMR-observed solvent stoichiometry before abandoning EA.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Reilly, S. W., et al. (2018).[1] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]
-
American Chemical Society. (2024). Journal of Medicinal Chemistry Author Guidelines: Purity of Compounds. [Link]
-
Burton, G. (2023). The Problems Associated With Elemental Analysis. AZoNano. [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
This document provides essential procedural guidance for the safe and compliant disposal of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one. The information herein is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Part 1: Hazard Assessment and Immediate Safety Precautions
Heterocyclic compounds, particularly those containing nitrogen, can exhibit persistence in the environment and may have unforeseen biological effects.[4] Therefore, all personnel handling 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one must adhere to strict safety protocols.
1.1 Personal Protective Equipment (PPE): Before handling the compound for any purpose, including disposal preparation, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[5]
1.2 Engineering Controls:
-
Chemical Fume Hood: All handling and preparation for disposal of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one should be performed in a properly functioning chemical fume hood.
-
Safety Shower and Eyewash Station: Ensure unobstructed access to a safety shower and eyewash station.
Part 2: Waste Segregation and Containerization
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[6][7] Cross-contamination can lead to dangerous chemical reactions and complicate the final disposal process.
2.1 Waste Identification: All waste streams containing 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one must be classified as hazardous chemical waste. This includes:
-
Neat (pure) compound
-
Contaminated labware (e.g., glassware, plasticware)
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves)
-
Solutions containing the compound
2.2 Containerization:
-
Primary Container: Collect all waste in a designated, leak-proof, and chemically compatible container. The container must have a secure screw-top cap.
-
Labeling: The waste container must be clearly and accurately labeled with the following information:
Part 3: Step-by-Step Disposal Procedures
The following procedures provide a clear pathway for the safe disposal of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one.
3.1 Disposal of Neat Compound and Concentrated Solutions:
-
Work Area Preparation: Ensure the chemical fume hood is clean and free of incompatible materials.
-
Transfer: Carefully transfer the neat compound or concentrated solution into the designated hazardous waste container. Use appropriate tools (e.g., spatula, funnel) to avoid spills.
-
Decontamination of Tools: Thoroughly decontaminate all tools and surfaces that came into contact with the compound. Use a suitable solvent (e.g., ethanol or isopropanol) and collect the rinsate as hazardous waste.
-
Container Sealing and Storage: Securely seal the waste container and store it in a designated satellite accumulation area away from general laboratory traffic.[6]
3.2 Disposal of Contaminated Labware and Consumables:
-
Segregation: Collect all contaminated solid waste in a separate, clearly labeled hazardous waste container.
-
Decontamination of Glassware: If glassware is to be reused, it must be decontaminated by rinsing with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Final Disposal: Contaminated consumables that cannot be decontaminated should be placed directly into the solid hazardous waste container.
3.3 Spill Management:
In the event of a spill, follow these steps:
-
Evacuate and Alert: Evacuate the immediate area and alert your laboratory supervisor and Environmental Health & Safety (EH&S) department.
-
Secure the Area: Prevent unauthorized personnel from entering the spill zone.
-
PPE: Don the appropriate PPE before attempting to clean the spill.
-
Containment and Absorption: For liquid spills, contain the spill using an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). For solid spills, carefully sweep the material into a designated container. Avoid creating dust.
-
Collection: Place the absorbed material or swept solids into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Part 4: Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Sources
- 1. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride | C11H19ClN2O | CID 10176995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Diazaspiro[4.4]non-1-en-4-one | C7H10N2O | CID 22117885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iloencyclopaedia.org [iloencyclopaedia.org]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
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- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
Executive Summary & Scientific Context
As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as an integral component of experimental design. Spirocyclic imidazolones, such as 3-methyl-1,3-diazaspiro[4.4]non-1-en-4-one, are highly valuable building blocks frequently utilized as intermediates in the synthesis of complex oroidin-derived alkaloids via[1][2].
Handling these compounds requires a deep understanding of their physicochemical behavior. Because they are often isolated as fine, crystalline powders[3], they are highly prone to electrostatic aerosolization. This guide establishes a self-validating operational system: every safety protocol described below simultaneously protects the operator and preserves the stoichiometric integrity of your reaction.
Hazard Profile & Physicochemical Data
While a compound-specific commercial Safety Data Sheet (SDS) for the exact 3-methyl derivative may be limited, we can extrapolate critical safety parameters from its structurally identical analogs (e.g., 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one)[4][5]. Treat this compound as a potent API intermediate.
| Property / Hazard | Description | Operational Implication |
| Compound Class | Spirocyclic Imidazolone | Potential for biological activity; handle with stringent containment. |
| Physical State | Solid (Crystalline Powder)[3] | Prone to aerosolization. Requires anti-static handling and respiratory protection. |
| GHS Classification | H302, H315, H319, H335[4][5] | Harmful if swallowed; Irritating to skin, eyes, and respiratory tract. |
| Solubility | Soluble in polar organic solvents | Spills in solvent are highly mobile and easily absorbed through the skin. |
Personal Protective Equipment (PPE) Matrix
Do not just wear PPE; understand why you are wearing it.
-
Respiratory & Engineering Controls: All handling must occur in a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm)[6]. Causality: Imidazolone dust can cause severe respiratory irritation (H335)[4]. The fume hood is your primary barrier against aerosolized particulates.
-
Hand Protection: Wear double-layered nitrile gloves. Causality: Spirocyclic amines can rapidly permeate standard latex. Double gloving ensures that if the outer layer is compromised by a solvent splash (e.g., during a DMDO reaction setup), the inner layer provides critical time for safe removal.
-
Eye Protection: Tight-fitting, splash-proof chemical goggles conforming to [3]. Causality: Amine and imidazolone dusts react with the moisture in your eyes, causing severe corneal irritation (H319)[5]. Standard safety glasses with side shields are insufficient for fine powders.
-
Body Protection: A flame-resistant, fully buttoned laboratory coat.
Operational Workflow: Step-by-Step Methodology
This protocol is a self-validating system: by controlling the physical environment, you eliminate handling variables.
Protocol 1: Safe Weighing and Transfer
-
Preparation: Verify fume hood operation. Don the mandatory PPE matrix described above.
-
Anti-Static Mitigation: Wipe the analytical balance and micro-spatulas with an anti-static cloth. Causality: Imidazolone powders carry static charges. Eliminating static prevents the powder from "jumping" and aerosolizing into the breathing zone, ensuring both safety and accurate mass transfer.
-
Weighing: Tare a conductive, anti-static weighing boat. Transfer the solid using a micro-spatula, keeping the container as close to the boat as possible to minimize the drop height.
-
Sealing: Cap the source vial and the reaction vessel immediately inside the fume hood. Never transport open containers across the laboratory.
Spill Response & Disposal Plan
In the event of a spill, immediate and calculated action is required. Do not use water, as it will spread organic-soluble compounds[3].
Protocol 2: Spill Cleanup and Waste Segregation
-
Containment: Isolate the area. Ensure the fume hood sash is lowered to a safe working height.
-
Solid Spills: Gently cover the spilled powder with damp sand or a commercial inert absorbent[6]. Causality: Sweeping dry powder directly generates a massive plume of hazardous aerosols. Dampening the spill suppresses dust formation.
-
Liquid Spills (Reaction Mixtures): If the compound is spilled while dissolved in a solvent, apply an inert absorbent pad or vermiculite.
-
Collection: Sweep the absorbed material using non-sparking tools[3]. Place the waste into a chemically compatible, sealable high-density polyethylene (HDPE) container.
-
Disposal: Label the container clearly as "Hazardous Organic Waste - Contains Spirocyclic Amines." The material must be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[3]. Do not discharge into sewer systems[3][4].
Workflow Visualization
Below is the logical workflow mapping the safe handling lifecycle of 3-methyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Workflow for the safe handling, reaction setup, and disposal of spirocyclic imidazolone derivatives.
References
-
Lovely, C. J., Du, H., He, Y., & Dias, H. V. R. (2004). Oxidative Rearrangement of Imidazoles with Dimethyldioxirane. Organic Letters, 6(5), 735-738.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidative rearrangement of imidazoles with dimethyldioxirane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. resources.rndsystems.com [resources.rndsystems.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
